molecular formula C13H15FO2 B011544 1-(2-Fluorophenyl)cyclohexanecarboxylic acid CAS No. 106795-66-8

1-(2-Fluorophenyl)cyclohexanecarboxylic acid

Cat. No.: B011544
CAS No.: 106795-66-8
M. Wt: 222.25 g/mol
InChI Key: ODLLDVJLQPBPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)cyclohexanecarboxylic acid serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel neurotensin receptor (NTS2) ligands. Research indicates that structural analogues derived from this carboxylic acid, such as the compound NTRC-739, function as potent and selective non-peptide agonists for the NTS2 receptor . The neurotensin system is a prominent target for neuroscience and pharmacology research, as it plays a significant role in regulating non-opioid analgesia, antipsychotic activity, and thermoregulation . NTS2-selective compounds are investigated for their potential to provide relief from chronic and neuropathic pain, a condition often resistant to conventional opioid therapies . By serving as a core scaffold, this compound enables researchers to explore the structure-activity relationships of NTS2 ligands and develop new pharmacological tools for probing central nervous system disorders. This compound is a valuable asset for high-throughput screening campaigns and the synthesis of targeted protein degrader building blocks.

Properties

IUPAC Name

1-(2-fluorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLLDVJLQPBPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369804
Record name 1-(2-fluorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106795-66-8
Record name 1-(2-Fluorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106795-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-fluorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-Fluorophenyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details two core synthetic strategies: the Grignard reaction pathway and the nitrile hydrolysis pathway. Each method is presented with detailed experimental protocols, and all quantitative data is summarized for comparative analysis.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal routes. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.

  • Grignard Reaction Pathway: This classic organometallic approach involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by its reaction with a cyclohexanone derivative and subsequent carboxylation.

  • Nitrile Hydrolysis Pathway: This route proceeds through a nitrile intermediate, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Pathway 1: Grignard Reaction Synthesis

This pathway leverages the nucleophilic character of a Grignard reagent to form the key carbon-carbon bond. The synthesis is typically a multi-step process commencing with the preparation of the Grignard reagent.

Step 1: Formation of 2-Fluorophenylmagnesium Bromide

The Grignard reagent, 2-fluorophenylmagnesium bromide, is prepared by the reaction of 2-fluorobromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated using a small crystal of iodine and requires strictly anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.

Step 2: Reaction with Cyclohexanone

The prepared Grignard reagent is then reacted with cyclohexanone. The nucleophilic 2-fluorophenyl group attacks the electrophilic carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate after a nucleophilic addition.

Step 3: Carboxylation and Acidification

The intermediate alkoxide is not isolated but is directly carboxylated by introducing carbon dioxide (in the form of dry ice) into the reaction mixture. This is followed by acidic workup to protonate the carboxylate and yield the final product, this compound. The overall reaction mechanism involves the formation of a new carbon-carbon bond and the introduction of the carboxylic acid functional group.[1]

Experimental Protocol: Grignard Reaction Pathway

Materials:

  • 2-Fluorobromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohexanone

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 2-fluorobromobenzene in anhydrous diethyl ether. Add a small portion of the 2-fluorobromobenzene solution to the magnesium. If the reaction does not initiate (disappearance of the iodine color and gentle refluxing), gentle warming may be applied. Once initiated, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carboxylation: Cool the reaction mixture again in an ice bath and slowly add crushed dry ice in small portions with vigorous stirring. Continue stirring until all the dry ice has sublimed and the mixture has returned to room temperature.

  • Workup and Purification: Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

StepReactantsReagent Molar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
12-Fluorobromobenzene, Mg1 : 1.1Diethyl EtherReflux1-2~90
2 & 3Grignard Reagent, Cyclohexanone, CO21 : 1 : excessDiethyl Ether0 to RT2-375-85

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Logical Relationship Diagram: Grignard Reaction Pathway

Grignard_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 2-Fluorobromobenzene 2-Fluorobromobenzene 2-Fluorophenylmagnesium Bromide 2-Fluorophenylmagnesium Bromide 2-Fluorobromobenzene->2-Fluorophenylmagnesium Bromide + Mg (Anhydrous Ether) Magnesium Magnesium Magnesium->2-Fluorophenylmagnesium Bromide Cyclohexanone Cyclohexanone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Cyclohexanone->Magnesium Alkoxide Intermediate Carbon Dioxide Carbon Dioxide This compound This compound Carbon Dioxide->this compound 2-Fluorophenylmagnesium Bromide->Magnesium Alkoxide Intermediate + Cyclohexanone Magnesium Alkoxide Intermediate->this compound 1. + CO2 2. Acidic Workup

Caption: Synthesis of this compound via the Grignard reaction pathway.

Pathway 2: Nitrile Hydrolysis Synthesis

This alternative pathway involves the formation of a nitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid.

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

The key nitrile intermediate can be synthesized through the reaction of 2-fluorobenzonitrile with a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) or via the reaction of 2-fluorophenylacetonitrile with a suitable cyclohexylating agent. A more common approach involves the reaction of cyclohexanone with 2-fluorophenylacetonitrile under basic conditions, followed by dehydration. Another route is the reaction of cyclohexanone with cyanide in the presence of an acid catalyst to form a cyanohydrin, which is then reacted with a 2-fluorophenyl Grignard reagent.

Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

The nitrile group of 1-(2-Fluorophenyl)cyclohexanecarbonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[2] Acidic hydrolysis is typically carried out by heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid.[3] Basic hydrolysis involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to obtain the carboxylic acid.[4]

Experimental Protocol: Nitrile Hydrolysis Pathway

Materials:

  • Cyclohexanone

  • 2-Fluorophenylacetonitrile

  • Sodium ethoxide or other suitable base

  • Ethanol or other suitable solvent

  • Sulfuric acid (H2SO4) or Sodium Hydroxide (NaOH)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Nitrile Synthesis (from Cyclohexanone and 2-Fluorophenylacetonitrile): In a round-bottom flask, dissolve 2-fluorophenylacetonitrile in ethanol. To this solution, add a solution of sodium ethoxide in ethanol. Then, add cyclohexanone dropwise with stirring. Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC. After completion, cool the mixture and pour it into ice-cold water. The crude nitrile product may precipitate or can be extracted with an organic solvent. Purify the crude product by recrystallization or column chromatography.

  • Acidic Hydrolysis: To the purified 1-(2-fluorophenyl)cyclohexanecarbonitrile, add an excess of concentrated sulfuric acid and water. Heat the mixture under reflux for several hours.[3] The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if a basic workup is used) or by TLC. After completion, cool the reaction mixture and pour it onto crushed ice. The carboxylic acid product will precipitate and can be collected by filtration. Wash the solid with cold water and dry. Recrystallize from a suitable solvent for further purification.

  • Basic Hydrolysis: Alternatively, heat the nitrile under reflux with an aqueous solution of sodium hydroxide.[4] After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Quantitative Data:

StepReactantsReagent Molar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
1Cyclohexanone, 2-Fluorophenylacetonitrile1 : 1.1EthanolReflux4-670-80
2 (Acidic)Nitrile, H2SO41 : 2 (equivalents of acid)Water100-1102-485-95
2 (Basic)Nitrile, NaOH1 : 2 (equivalents of base)WaterReflux3-590-98

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Workflow: Nitrile Hydrolysis

Nitrile_Hydrolysis_Workflow Start Start Prepare Nitrile Solution Dissolve Nitrile in appropriate solvent Start->Prepare Nitrile Solution Add Hydrolyzing Agent Add concentrated acid or aqueous base Prepare Nitrile Solution->Add Hydrolyzing Agent Heat Reaction Mixture Heat under reflux Add Hydrolyzing Agent->Heat Reaction Mixture Monitor Reaction Monitor by TLC or gas evolution Heat Reaction Mixture->Monitor Reaction Cool and Precipitate Cool mixture and pour onto ice Monitor Reaction->Cool and Precipitate Reaction Complete Isolate Product Filter the precipitated carboxylic acid Cool and Precipitate->Isolate Product Wash and Dry Wash with cold water and dry Isolate Product->Wash and Dry Purify Recrystallize from a suitable solvent Wash and Dry->Purify End End Purify->End

Caption: A typical experimental workflow for the hydrolysis of the nitrile intermediate.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods.

Technique Characteristic Peaks
¹H NMR The acidic proton of the carboxylic acid typically appears as a broad singlet at δ 10-12 ppm. Aromatic protons will be observed in the range of δ 7.0-7.5 ppm, and the aliphatic protons of the cyclohexyl ring will appear as multiplets between δ 1.2-2.5 ppm.
¹³C NMR The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 175-185 ppm. Aromatic carbons will appear between δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic coupling. The aliphatic carbons of the cyclohexyl ring will be found in the δ 20-50 ppm region.[5]
IR Spectroscopy A broad O-H stretching absorption from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be observed around 1700-1725 cm⁻¹.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a halogenated aromatic carboxylic acid derivative. Its structural features, combining a cyclohexane ring with a fluorophenyl group, make it a compound of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence its physicochemical properties, such as lipophilicity and acidity, which in turn can affect its biological activity and pharmacokinetic profile. This technical guide provides a summary of the available physicochemical data, a detailed experimental protocol for a plausible synthesis, and a visual representation of the synthetic workflow.

Physicochemical Properties

PropertyThis compound1-Phenylcyclohexanecarboxylic acid1-(2-Fluorophenyl)cyclopentanecarboxylic acid
Molecular Formula C₁₃H₁₅FO₂C₁₃H₁₆O₂C₁₂H₁₃FO₂[1]
Molecular Weight 222.26 g/mol [2]204.26 g/mol 208.23 g/mol [1]
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
pKa Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
logP (predicted) Data not availableData not available2.9 (XLogP3)[1]

The predicted octanol-water partition coefficient (XLogP3) of 2.9 for the cyclopentane analog suggests that this compound is also likely to be a lipophilic compound.[1] The fluorine substitution on the phenyl ring is expected to influence the acidity (pKa) of the carboxylic acid group compared to the non-fluorinated analog due to its electron-withdrawing nature.

Experimental Protocols

Given the absence of a specific, published synthesis protocol for this compound, a plausible and detailed synthetic method is proposed based on established organic chemistry reactions for similar compounds. The following protocol outlines a two-step synthesis commencing with a Grignard reaction.

Synthesis of this compound via Grignard Reaction

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanol

  • Materials and Reagents:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • 1-Bromo-2-fluorobenzene

    • Cyclohexanone

    • Iodine crystal (as initiator)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine. b. Add a solution of 1-bromo-2-fluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required. c. Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. d. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. f. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. g. Separate the organic layer, and extract the aqueous layer with diethyl ether. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclohexanol.

Step 2: Oxidation to this compound

  • Materials and Reagents:

    • 1-(2-Fluorophenyl)cyclohexanol (from Step 1)

    • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

    • Acetone

    • Isopropanol

    • Diethyl ether

    • Sodium bicarbonate solution

    • Hydrochloric acid

  • Procedure: a. Dissolve the crude 1-(2-fluorophenyl)cyclohexanol in acetone and cool the solution in an ice bath. b. Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green. c. After the addition is complete, stir the reaction at room temperature for 2 hours. d. Quench the excess oxidant by adding isopropanol until the green color persists. e. Remove the acetone under reduced pressure. f. Partition the residue between diethyl ether and water. g. Extract the aqueous layer with diethyl ether. h. Combine the organic layers and extract the carboxylic acid with a saturated sodium bicarbonate solution. i. Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the carboxylic acid. j. Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_purification Purification A 1-Bromo-2-fluorobenzene + Mg B 2-Fluorophenylmagnesium bromide (Grignard Reagent) A->B in Et2O D 1-(2-Fluorophenyl)cyclohexanol B->D C Cyclohexanone C->D Nucleophilic Addition E 1-(2-Fluorophenyl)cyclohexanol D->E F This compound E->F Jones Oxidation (CrO3, H2SO4, Acetone) G Crude Product F->G H Pure Product G->H Recrystallization

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on 1-(2-Fluorophenyl)cyclohexanecarboxylic acid (CAS Number 106795-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical databases contain limited specific information regarding the synthesis, detailed properties, and biological activity of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. This guide compiles the available data and provides theoretical context based on related compounds.

Introduction

This compound is a fluorinated organic compound featuring a cyclohexanecarboxylic acid moiety attached to a 2-fluorophenyl group. Its chemical structure suggests its potential as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Compounds of this nature are of interest to researchers and drug development professionals for their potential pharmacological activities, which may include anti-inflammatory and analgesic properties. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity to biological targets.

Physicochemical Properties

PropertyValueSource
CAS Number 106795-66-8Commercially available
Molecular Formula C₁₃H₁₅FO₂Calculated
Molecular Weight 222.26 g/mol Calculated
Hazard Statements H302, H318[1]
RIDADR UN 2811 6.1 / PGIII[1]

Note: Hazard statements and transport regulations are provided by chemical suppliers and should be confirmed by consulting the relevant Safety Data Sheet (SDS).

Synthesis and Characterization

Theoretical Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of 1-aryl-cycloalkanecarboxylic acids is through the alkylation of an arylacetonitrile followed by hydrolysis.

Proposed Synthesis Route:

  • Formation of the α-lithiated species of 2-fluorophenylacetonitrile: 2-Fluorophenylacetonitrile is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding carbanion.

  • Alkylation: The resulting carbanion is then reacted with 1,5-dibromopentane. This will undergo a tandem alkylation to form the cyclohexyl ring.

  • Hydrolysis: The resulting 1-(2-fluorophenyl)cyclohexanecarbonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. Heating the nitrile with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in a suitable solvent (e.g., water or ethanol) will yield this compound.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

General Characterization Workflow

The structural confirmation of the synthesized this compound would typically involve a combination of spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment s1 Proposed Synthesis s2 Work-up & Extraction s1->s2 s3 Purification (Recrystallization/Chromatography) s2->s3 c1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) s3->c1 c2 Mass Spectrometry (MS) s3->c2 c3 Infrared Spectroscopy (IR) s3->c3 c4 Elemental Analysis s3->c4 p1 High-Performance Liquid Chromatography (HPLC) c1->p1 c2->p1 p2 Melting Point Analysis c3->p2 c4->p2

Caption: General experimental workflow for synthesis and characterization.

Biological Activity and Potential Applications

Inferred Biological Role

While no specific biological data for this compound has been found, its structural motifs are present in compounds with known pharmacological activities. The cyclohexanecarboxylic acid scaffold is found in various biologically active molecules. For instance, related structures have been investigated for their anti-inflammatory and antimicrobial properties. The presence of the 2-fluorophenyl group can enhance biological activity and improve the pharmacokinetic profile of a drug candidate.

Potential Signaling Pathway Interactions (Theoretical)

Given the suggestions of anti-inflammatory activity for similar compounds, it is plausible that this compound could interact with signaling pathways involved in inflammation. However, without experimental data, any proposed pathway is purely speculative.

G cluster_pathway Hypothetical Anti-Inflammatory MoA stimulus Inflammatory Stimulus pathway Inflammatory Signaling Cascade stimulus->pathway compound 1-(2-Fluorophenyl) cyclohexanecarboxylic acid target Potential Target (e.g., COX, LOX) compound->target Inhibition (?) response Pro-inflammatory Mediator Release pathway->response

Caption: Hypothetical mechanism of anti-inflammatory action.

Conclusion

This compound, CAS number 106795-66-8, is a chemical compound with potential applications as an intermediate in pharmaceutical synthesis. While detailed technical data is scarce in the public domain, its structure suggests potential for the development of novel therapeutic agents. Further research is required to elucidate its physicochemical properties, develop efficient synthetic protocols, and investigate its biological activities and potential mechanisms of action. This guide serves as a foundational overview for researchers, scientists, and drug development professionals interested in this and related molecules.

References

An In-depth Technical Guide to the Molecular Structure of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure, predicted spectroscopic properties, and potential synthetic routes for 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and employs computational prediction tools to offer a comprehensive theoretical framework. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing foundational knowledge and outlining logical experimental workflows for the synthesis and characterization of this and similar novel chemical entities.

Introduction

This compound is a halogenated aromatic derivative of cyclohexanecarboxylic acid. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Such modifications are a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide explores the structural characteristics and provides predicted analytical data to aid in the identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a cyclohexane ring and a carboxylic acid group attached to the same carbon, which is also bonded to a 2-fluorophenyl group.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₃H₁₅FO₂
Molecular Weight 222.26 g/mol
LogP 3.2
Topological Polar Surface Area 37.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
pKa ~4.5

Note: These values are computationally predicted and should be confirmed experimentally.

Proposed Synthetic Routes

Pathway 1: Grignard Reaction and Carboxylation

A viable approach involves the synthesis of a Grignard reagent from 2-fluorobromobenzene, followed by its reaction with cyclohexanone to form a tertiary alcohol. Subsequent oxidation and rearrangement, or a direct carboxylation of an intermediate, could yield the target compound. A more direct Grignard-based synthesis would involve the reaction of the Grignard reagent of 1-bromo-1-(2-fluorophenyl)cyclohexane with carbon dioxide.

Grignard Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup and Carboxylation 2-fluorobromobenzene 2-fluorobromobenzene Grignard_Reagent 2-Fluorophenylmagnesium bromide 2-fluorobromobenzene->Grignard_Reagent Mg, THF Mg Mg Tertiary_Alkoxide Tertiary Alkoxide Intermediate Grignard_Reagent->Tertiary_Alkoxide Cyclohexanone Cyclohexanone Cyclohexanone Tertiary_Alcohol 1-(2-Fluorophenyl)cyclohexanol Tertiary_Alkoxide->Tertiary_Alcohol H₃O⁺ Target_Molecule This compound Tertiary_Alcohol->Target_Molecule Further Oxidation/Carboxylation Steps

Caption: Proposed Grignard reaction pathway for synthesis.

Pathway 2: Synthesis via Nitrile Hydrolysis

Another common method for the synthesis of carboxylic acids is the hydrolysis of a corresponding nitrile. The key intermediate, 1-(2-fluorophenyl)cyclohexanecarbonitrile, could potentially be synthesized from 1-(2-fluorophenyl)cyclohexanol.

Nitrile Hydrolysis Start 1-(2-Fluorophenyl)cyclohexanol Nitrile 1-(2-Fluorophenyl)cyclohexanecarbonitrile Start->Nitrile NaCN, H₂SO₄ Carboxylic_Acid This compound Nitrile->Carboxylic_Acid H₃O⁺, Heat

Caption: Synthesis via hydrolysis of the corresponding nitrile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its characterization. These predictions are based on established spectroscopic principles and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0br s1H
Aromatic (C₆H₄)7.0 - 7.5m4H
Cyclohexane (axial)1.2 - 1.8m5H
Cyclohexane (equatorial)1.9 - 2.5m5H
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (-C=O)175 - 185
Aromatic (C-F)158 - 162 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-C)130 - 135 (d)
Aromatic (CH)115 - 130 (d)
Quaternary Cyclohexane (C-1)45 - 55
Cyclohexane (-CH₂-)25 - 40
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3010 - 3100Medium
C-H stretch (Aliphatic)2850 - 2960Strong
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C stretch (Aromatic)1450 - 1600Medium
C-F stretch1100 - 1250Strong
Mass Spectrometry

Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/zProposed Fragment
222[M]⁺ (Molecular Ion)
205[M - OH]⁺
177[M - COOH]⁺
123[C₆H₁₀COOH]⁺
95[C₆H₄F]⁺

Experimental Workflow for Synthesis and Characterization

For researchers aiming to synthesize and characterize this compound, a systematic experimental workflow is crucial.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_further Further Analysis Synthesis Synthesize via Proposed Route (e.g., Grignard Reaction) Workup Aqueous Workup and Extraction Synthesis->Workup Purification Column Chromatography / Recrystallization Workup->Purification TLC Thin Layer Chromatography (Reaction Monitoring) Purification->TLC NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR FTIR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) MS->Purity Crystal Single Crystal X-ray Diffraction (if suitable crystals form) Purity->Crystal Bioactivity Biological Activity Screening Purity->Bioactivity

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and predicted analytical characteristics of this compound. While direct experimental data remains to be published, the presented theoretical data and proposed synthetic and analytical workflows offer a robust starting point for researchers. The structural insights and methodologies described herein are anticipated to facilitate the synthesis, identification, and further investigation of this compound and its derivatives for potential applications in drug discovery and development. Experimental validation of the predicted data is a critical next step for advancing the study of this molecule.

Unraveling the Functional Role of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – An extensive review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the specific mechanism of action for the chemical compound 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. While this compound is available as a research chemical and synthetic intermediate, detailed pharmacological studies elucidating its biological targets, signaling pathways, and overall mechanism of action are not currently in the public domain.

This technical overview aims to consolidate the existing, albeit limited, information regarding this compound and to provide context based on the biological activities of structurally related compounds. This analysis is intended for researchers, scientists, and drug development professionals who may be investigating this molecule or similar chemical scaffolds.

Current Status: A Chemical Intermediate

Presently, this compound is primarily categorized as a building block in organic synthesis. It is featured in the catalogs of numerous chemical suppliers, indicating its utility in the laboratory setting for the creation of more complex molecules. Several patents list substituted cyclohexanecarboxylic acids as key intermediates in the manufacturing processes of pharmaceuticals and other materials, such as liquid crystals. This suggests that the primary role of this compound to date has been as a precursor molecule rather than a pharmacologically active agent itself.

Insights from Structurally Related Compounds

While direct pharmacological data on this compound is scarce, examination of analogous structures provides potential avenues for future investigation. It is a common strategy in medicinal chemistry to explore the structure-activity relationships of a chemical series to identify key pharmacophores and potential biological targets.

For instance, derivatives of cyclohexanecarboxylic acid have been explored for a variety of biological effects:

  • Anti-inflammatory and Anti-proliferative Potential: A study on amidrazone derivatives of a closely related compound, cyclohex-1-ene-1-carboxylic acid, demonstrated significant anti-proliferative and anti-inflammatory activities.[1]

  • Antimicrobial Properties: Hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and assessed for their efficacy as anti-bacterial agents.[2]

  • Anticancer Research: In a separate line of research, the 1-(2-fluorophenyl) moiety, when incorporated into a piperazine scaffold (as opposed to a cyclohexane carboxylic acid), was a key feature of novel compounds designed as BCL2 inhibitors, which exhibited antiproliferative and apoptotic effects in cancer cell lines.[3]

It is crucial to emphasize that these findings pertain to structurally distinct molecules. The presence of different functional groups and core structures can dramatically alter the pharmacological profile of a compound. Therefore, these examples should be viewed as preliminary indicators of the types of biological activity that could be explored for derivatives of this compound, rather than direct evidence of its own mechanism of action.

Future Directions and a Call for Research

The absence of detailed mechanistic studies on this compound represents a clear knowledge gap. For the scientific community, this presents an opportunity. Future research endeavors could focus on:

  • Screening for Biological Activity: Initial in vitro screening against a broad range of biological targets, such as enzymes and receptors, could identify potential areas of pharmacological relevance.

  • Phenotypic Assays: Cellular assays could be employed to determine if the compound elicits any observable effects, such as cytotoxicity, changes in cell signaling, or modulation of inflammatory responses.

  • Computational Modeling: In silico studies could predict potential binding sites and biological targets based on the compound's three-dimensional structure.

A logical workflow for such an investigation is proposed below.

Figure 1. A proposed workflow for the initial biological investigation of this compound.

Conclusion

References

Solubility of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a molecule of interest in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. This technical guide aims to provide an in-depth overview of the solubility of this compound. However, a comprehensive search of publicly available scientific literature, chemical databases, and patents did not yield specific quantitative solubility data for this compound.

The structural similarity to cyclohexanecarboxylic acid suggests that its solubility behavior will be influenced by the interplay between the polar carboxylic acid group and the non-polar fluorophenyl and cyclohexane rings. Generally, cyclohexanecarboxylic acid is soluble in many organic solvents.[1][2] The introduction of the fluorophenyl group is expected to modify this solubility profile.

While specific data is not available, this guide provides a generalized framework for approaching the solubility determination of this compound, including common experimental protocols and a logical workflow for such studies.

General Solubility Considerations

The solubility of a compound like this compound in organic solvents is governed by the principle of "like dissolves like." The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO). The bulky and non-polar cyclohexane and fluorophenyl rings contribute to its solubility in non-polar solvents (e.g., hexane, toluene).

Based on the structure, it can be anticipated that this compound will exhibit good solubility in a range of polar and non-polar organic solvents.

Experimental Protocols for Solubility Determination

While specific experimental details for this compound are not published, a standard method for determining the solubility of a crystalline solid in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (crystalline solid, purity >99%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Data Calculation:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvents & Temperature B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature B->C D Allow Excess Solid to Settle C->D E Withdraw & Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate Solubility G->H

References

Unveiling the Therapeutic Potential of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a synthetic organic compound characterized by a cyclohexanecarboxylic acid backbone with a 2-fluorophenyl group attached to the first carbon of the cyclohexane ring. Its unique structural features, including the lipophilic cyclohexane ring, the polar carboxylic acid group, and the electron-withdrawing fluorine atom on the phenyl ring, suggest a potential for diverse biological activities. This whitepaper explores the hypothetical therapeutic applications of this compound, outlines potential mechanisms of action, and provides a framework for its investigation as a novel therapeutic agent.

Physicochemical Properties and Synthetic Routes

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a drug candidate. Key parameters such as solubility, lipophilicity (LogP), and pKa would need to be experimentally determined.

Predicted Physicochemical Data
PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC13H15FO2Defines the elemental composition and molecular weight.
Molecular Weight222.26 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP~3.5Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes.
pKa~4.8Determines the ionization state of the carboxylic acid group at physiological pH, impacting solubility and receptor binding.
Hydrogen Bond Donors1The carboxylic acid group can donate a hydrogen bond.
Hydrogen Bond Acceptors2The oxygen atoms of the carboxylic acid and the fluorine atom can accept hydrogen bonds.
Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, as outlined in the workflow below. This proposed pathway is based on established organic chemistry principles.

A Cyclohexanone C 1-(2-Fluorophenyl)cyclohexanol A->C Grignard Reaction B 2-Fluorophenylmagnesium bromide (Grignard Reagent) B->C D 1-(2-Fluorophenyl)cyclohexene C->D Dehydration (e.g., H2SO4, heat) E 1-(2-Fluorophenyl)cyclohexanecarbonitrile D->E Hydrocyanation (e.g., KCN, acid) F This compound E->F Hydrolysis (e.g., H3O+, heat)

Caption: Proposed synthetic workflow for this compound.

Hypothetical Therapeutic Targets and Mechanisms of Action

The structural motifs of this compound suggest potential interactions with several classes of biological targets. Further investigation is required to validate these hypotheses.

Potential as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

The presence of a carboxylic acid group, a common feature in many NSAIDs, suggests that this compound could potentially inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Compound This compound Compound->COX-1 / COX-2 Inhibition

Caption: Hypothetical inhibition of the COX pathway by the target compound.

Potential as a Modulator of Ion Channels

The lipophilic nature of the fluorophenyl and cyclohexane moieties could facilitate interaction with transmembrane domains of ion channels. The carboxylic acid could serve as a key binding feature within the channel pore.

Proposed Experimental Protocols for Target Validation

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

  • Substrate: Use arachidonic acid as the substrate.

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • Incubate the enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

A Prepare Reagents (Enzyme, Buffer, Substrate, Compound) B Incubate Enzyme with Compound A->B C Initiate Reaction with Substrate B->C D Measure PGE2 Production (ELISA) C->D E Calculate IC50 Value D->E

Caption: Experimental workflow for the in vitro COX inhibition assay.

Future Directions and Conclusion

The therapeutic potential of this compound remains to be elucidated. The hypotheses presented in this whitepaper, based on its chemical structure, provide a starting point for a comprehensive investigation. Future research should focus on the experimental validation of its physicochemical properties, the development of a robust synthetic route, and the systematic screening of its biological activity against a panel of relevant targets. Should initial in vitro studies show promise, further preclinical development, including in vivo efficacy and safety studies, would be warranted. The unique combination of structural features within this molecule holds the potential for the discovery of a novel therapeutic agent.

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. It is intended for use by qualified researchers, scientists, and drug development professionals. The toxicological and biological properties of this compound have not been fully investigated.[1] All handling and experimental procedures should be conducted with caution in a controlled laboratory setting by trained personnel.

This guide collates the limited publicly available data on this compound and supplements it with information on structurally related compounds to provide a general overview of its safe handling, potential applications, and plausible synthetic approaches.

Chemical and Physical Properties

Limited specific physical and chemical data for this compound is available. The following table includes basic identifiers and data from available sources.

PropertyValueSource
CAS Number 106795-66-8[1]
Molecular Formula C₁₃H₁₅FO₂[1]
Molecular Weight 222.26 g/mol [1]
Synonyms 2-Fluorophenylcyclohexyl carboxylic acid, 1-(2-Fluorophenyl)cyclohexane-1-carboxylic acid[1]

Safety and Hazard Information

The toxicological properties of this compound have not been thoroughly investigated.[1] The available Safety Data Sheet (SDS) suggests that it may cause respiratory irritation.[1] Data from structurally similar compounds, such as other substituted cyclohexanecarboxylic acids, indicate potential for skin and eye irritation.

GHS Hazard Classification (Potential based on available data and similar compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)No data available-
Skin Corrosion/IrritationPotential for IrritationMay cause skin irritation.
Serious Eye Damage/Eye IrritationPotential for IrritationMay cause serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Potential for IrritationMay cause respiratory irritation.[1]

Handling and Storage Procedures

Due to the limited toxicological data, caution should be exercised when handling this compound.

3.1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[1]

3.2. Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.[1]

  • Wash hands thoroughly after handling.

  • Handle in accordance with good industrial hygiene and safety practices.

3.3. Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Potential Synthetic Methodologies

A potential synthetic workflow is outlined below:

G cluster_0 Preparation of Grignard Reagent cluster_1 Reaction and Carboxylation 2-Bromofluorobenzene 2-Bromofluorobenzene Grignard_Formation Grignard Formation (Anhydrous Ether) 2-Bromofluorobenzene->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation 2-Fluorophenylmagnesium_bromide 2-Fluorophenyl- magnesium bromide Grignard_Formation->2-Fluorophenylmagnesium_bromide Addition_Reaction Nucleophilic Addition 2-Fluorophenylmagnesium_bromide->Addition_Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Addition_Reaction Intermediate_Alkoxide Intermediate Alkoxide Addition_Reaction->Intermediate_Alkoxide Carboxylation Carboxylation (CO2) Intermediate_Alkoxide->Carboxylation Acid_Workup Acidic Work-up Carboxylation->Acid_Workup Final_Product 1-(2-Fluorophenyl)- cyclohexanecarboxylic acid Acid_Workup->Final_Product

A plausible synthetic workflow for this compound.

Potential Research Applications

Given that structurally similar molecules are utilized as intermediates in the development of pharmaceuticals, this compound holds potential as a building block in medicinal chemistry.[2] The presence of the fluorophenyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential areas of investigation for derivatives of this compound could include:

  • Anti-inflammatory agents[2]

  • Analgesic drugs[2]

  • Antimicrobial agents

  • Antitumor agents

General Experimental Workflow

For researchers working with this compound or similar novel compounds, a general experimental workflow would be essential. The following diagram illustrates a typical progression from synthesis to initial biological evaluation.

G Synthesis Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity_Analysis Preliminary_Toxicity Preliminary Toxicity Screening (e.g., Cell Viability Assay) Purity_Analysis->Preliminary_Toxicity Biological_Screening Biological Activity Screening (Target-based or Phenotypic Assays) Preliminary_Toxicity->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

A general experimental workflow for a novel chemical entity.

References

Methodological & Application

experimental protocol for the synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aromatic ring attached to a cycloaliphatic core, is found in a variety of biologically active compounds. This document provides a detailed , designed for researchers in organic synthesis, drug discovery, and materials development. The described two-step procedure involves a base-catalyzed condensation followed by acidic hydrolysis, offering a reliable and scalable method for the preparation of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-fluorophenylacetonitrile and cyclohexanone. The overall reaction is depicted below:

Overall Reaction: Step 1: Knoevenagel Condensation 2-Fluorophenylacetonitrile + Cyclohexanone → 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile

Step 2: Hydrolysis 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile → this compound

Materials and Methods

Reagents and Solvents:

  • 2-Fluorophenylacetonitrile (98%)

  • Cyclohexanone (99.8%)

  • Sodium ethoxide (96%)

  • Anhydrous ethanol

  • Toluene

  • Concentrated sulfuric acid (98%)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

  • Melting point apparatus

Step 1: Synthesis of 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (2.04 g, 30 mmol) to anhydrous ethanol (50 mL).

  • Addition of Reactants: To the stirred solution, add 2-fluorophenylacetonitrile (3.65 g, 27 mmol). Subsequently, add cyclohexanone (2.94 g, 30 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and acidify with dilute HCl to a pH of ~5.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude nitrile intermediate. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: To the crude 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile from the previous step, add a mixture of glacial acetic acid (30 mL), concentrated sulfuric acid (10 mL), and water (10 mL).

  • Reaction: Heat the mixture to reflux for 8 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice (150 g). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

  • Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
2-Fluorophenylacetonitrile3.65 g (27 mmol)
Cyclohexanone2.94 g (30 mmol)
Sodium Ethoxide2.04 g (30 mmol)
Final Product
Product NameThis compound
Molecular FormulaC₁₃H₁₅FO₂
Molecular Weight222.26 g/mol
Theoretical Yield6.00 g
Actual Yield4.68 g
Overall Yield78%
Purity (by HPLC)>98%
Melting Point135-137 °C
AppearanceWhite crystalline solid

Mandatory Visualization

The experimental workflow for the synthesis of this compound is illustrated in the following diagram.

experimental_workflow Synthesis of this compound cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis start1 Mix Sodium Ethoxide, 2-Fluorophenylacetonitrile, and Cyclohexanone in Ethanol reflux1 Reflux for 4 hours start1->reflux1 workup1 Quench with Ice-Water and Acidify reflux1->workup1 extract1 Extract with Diethyl Ether workup1->extract1 dry1 Dry and Concentrate extract1->dry1 intermediate Crude 2-(2-Fluorophenyl)-2-cyclohexylideneacetonitrile dry1->intermediate start2 Treat Crude Intermediate with H₂SO₄/Acetic Acid/Water intermediate->start2 reflux2 Reflux for 8 hours start2->reflux2 workup2 Pour onto Crushed Ice reflux2->workup2 isolate Filter and Wash Precipitate workup2->isolate purify Recrystallize from Ethanol/Water isolate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Application Notes and Protocols: 1-(2-Fluorophenyl)cyclohexanecarboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a versatile pharmaceutical intermediate with significant potential in the development of novel therapeutics. Its unique structural features, combining a fluorinated aromatic ring with a cyclohexyl carboxylic acid moiety, make it a valuable building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate, with a focus on its application in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The fluorophenyl group can enhance metabolic stability and binding affinity to target enzymes, while the cyclohexanecarboxylic acid portion provides a scaffold for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Data Presentation

Table 1: Synthesis of this compound
StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1Friedel-Crafts AcylationCyclohexanecarbonyl chloride, Fluorobenzene, AlCl₃Dichloromethane40 to RT8595
2Hydrolysis1-(2-Fluorophenyl)cyclohexyl methanone, NaOHEthanol/Water68092>98
Table 2: Synthesis of a Hypothetical COX-2 Inhibitor (API-123)
StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
3Amide CouplingThis compound, 4-Aminobenzenesulfonamide, HATU, DIPEADMF12RT78>99

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Friedel-Crafts Acylation to yield 1-(2-Fluorophenyl)cyclohexyl methanone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add cyclohexanecarbonyl chloride (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add fluorobenzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(2-Fluorophenyl)cyclohexyl methanone.

Step 2: Hydrolysis to yield this compound

  • Dissolve the 1-(2-Fluorophenyl)cyclohexyl methanone from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with 2N HCl to pH 2-3, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain pure this compound.

Protocol 2: Synthesis of a Hypothetical COX-2 Inhibitor (API-123)

Step 3: Amide Coupling

  • To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-aminobenzenesulfonamide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final API-123.

Mandatory Visualization

experimental_workflow cluster_synthesis_intermediate Synthesis of Intermediate cluster_synthesis_api Synthesis of API-123 start_intermediate Cyclohexanecarbonyl chloride + Fluorobenzene step1 Step 1: Friedel-Crafts Acylation (AlCl₃, DCM) start_intermediate->step1 intermediate_ketone 1-(2-Fluorophenyl)cyclohexyl methanone step1->intermediate_ketone step2 Step 2: Hydrolysis (NaOH, EtOH/H₂O) intermediate_ketone->step2 final_intermediate This compound step2->final_intermediate step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) final_intermediate->step3 start_api 4-Aminobenzenesulfonamide start_api->step3 final_api API-123 (COX-2 Inhibitor) step3->final_api

Figure 1. Synthetic workflow for the preparation of this compound and its conversion to a hypothetical COX-2 inhibitor (API-123).

cox_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoid Synthesis phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 pgg2 Prostaglandin G₂ cox2->pgg2 pgh2 Prostaglandin H₂ pgg2->pgh2 pges PGES pgh2->pges pgis PGIS pgh2->pgis txas TXAS pgh2->txas pge2 PGE₂ pges->pge2 pgi2 PGI₂ pgis->pgi2 txa2 TXA₂ txas->txa2 inflammation_pain Inflammation & Pain pge2->inflammation_pain inflammation_stimuli Inflammatory Stimuli inflammation_stimuli->pla2 api_123 API-123 (COX-2 Inhibitor) api_123->cox2 inhibits

Figure 2. Simplified signaling pathway of the Cyclooxygenase-2 (COX-2) enzyme and the inhibitory action of API-123.

Application Notes and Protocols for the Quantification of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a molecule of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and reliable quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for carboxylic acids and related compounds.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the anticipated performance characteristics of different analytical techniques for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (R²) > 0.995> 0.998> 0.995
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 10%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to fg/mL rangepg/mL range
Selectivity ModerateHighHigh
Throughput ModerateHighModerate to High
Cost LowerHigherModerate
Sample Matrix Complexity Suitable for simple to moderately complex matrices.Highly suitable for complex biological matrices.Requires clean samples; derivatization adds a step.
Derivatization Not typically required.Not always necessary but can enhance ionization.Mandatory to increase volatility.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated products.

1.1. Principle

The analyte is separated on a reversed-phase HPLC column and detected by its ultraviolet (UV) absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.

1.2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Sample diluent (e.g., 50:50 Acetonitrile:Water)

1.3. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

1.4. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-19 min: 90-30% B; 19-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or optimal wavelength determined by UV scan)

1.5. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.6. Calibration Curve Preparation

  • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the sample diluent.

  • Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Transfer the calibration standards to HPLC vials.

1.7. Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the blank (sample diluent), followed by the calibration standards and then the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

1.8. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Prepare Calibration Standards Standard->Dilute_Standard Filter_Sample Filter Sample Dilute_Sample->Filter_Sample Filter_Standard Filter Standards Dilute_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices like biological fluids (plasma, urine) or environmental samples.

2.1. Principle

The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent specificity.

2.2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), preferably a stable isotope-labeled version (e.g., ¹³C₆- or D₅-labeled analog). If unavailable, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate or ammonium formate (optional, for mobile phase modification)

2.3. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

2.4. LC-MS/MS Conditions

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for analyte retention and separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Negative ESI
MRM Transitions To be determined by infusing a standard solution. Precursor ion will be [M-H]⁻. Product ions will be characteristic fragments.
Ion Source Parameters Optimized for maximum signal (e.g., Capillary voltage, Gas flow, Temperature)

2.5. Sample Preparation (for Plasma)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (protein precipitation).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC-MS vial for analysis.

2.6. Calibration Curve Preparation

  • Prepare a stock solution of the reference standard and the internal standard.

  • Prepare calibration standards by spiking known amounts of the reference standard into a blank matrix (e.g., drug-free plasma).

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

2.7. Analysis

  • Equilibrate the LC-MS/MS system.

  • Inject the processed blank, calibration standards, and samples.

  • Integrate the peak areas for the analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.

  • Determine the concentration in the samples from the calibration curve.

2.8. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate LC Separation Inject->Separate Ionize ESI Separate->Ionize Fragment MRM Detection Ionize->Fragment Peak_Integration Integrate Peak Areas (Analyte/IS) Fragment->Peak_Integration Cal_Curve Construct Calibration Curve Peak_Integration->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.

3.1. Principle

The carboxylic acid group of the analyte is chemically modified (derivatized) to form a more volatile ester or silyl ester. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is performed using an internal standard and a calibration curve.

3.2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., a similar carboxylic acid not present in the sample)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an esterification agent like methanol with an acid catalyst)

  • Solvent for extraction and derivatization (e.g., Ethyl acetate, Hexane)

  • Anhydrous sodium sulfate

3.3. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or ion trap)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

3.4. GC-MS Conditions

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and IS.

3.5. Sample Preparation and Derivatization (Silylation)

  • Extract the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate) using liquid-liquid extraction.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Evaporate the solvent to dryness.

  • To the dry residue, add 50 µL of the derivatization reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

3.6. Calibration and Analysis

  • Prepare calibration standards and an internal standard stock solution.

  • Spike blank matrix with calibration standards and the internal standard.

  • Perform the extraction and derivatization procedure for all standards and samples.

  • Analyze by GC-MS in SIM mode.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus concentration.

  • Quantify the analyte in the samples.

3.7. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Drying Dry Extract Extraction->Drying Evaporation Evaporate to Dryness Drying->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for GC-MS analysis.

Application Notes and Protocols: 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A key area of drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. 1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a synthetic organic compound with a structural motif that suggests potential for anti-inflammatory activity. This document provides an overview of its potential applications in anti-inflammatory drug design, along with detailed protocols for its synthesis and evaluation.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 1-aryl-cycloalkanecarboxylic acids. A common approach involves the reaction of a Grignard reagent with a cyclic ketone, followed by carboxylation.

Protocol 1: Synthesis via Grignard Reaction and Carboxylation

Materials:

  • 2-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohexanone

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromofluorobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has reacted to form the Grignard reagent, 2-fluorophenylmagnesium bromide.

  • Reaction with Cyclohexanone: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of cyclohexanone in anhydrous diethyl ether or THF. Stir the reaction mixture at room temperature for 2-3 hours.

  • Carboxylation: Cool the reaction mixture in a dry ice/acetone bath. Carefully add crushed dry ice to the mixture. The Grignard-ketone adduct will react with the carbon dioxide to form the carboxylate salt.

  • Work-up: Once the dry ice has sublimated, slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of small molecule inhibitors are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For a compound like this compound, two primary putative mechanisms of action are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the inhibition of cyclooxygenase (COX) enzymes.

  • Inhibition of the NF-κB Pathway: The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibition of this pathway can significantly reduce the inflammatory response.

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2, which is upregulated at sites of inflammation, is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]

Inflammatory Signaling Pathways Putative Anti-Inflammatory Mechanisms of Action cluster_0 NF-κB Pathway cluster_1 COX Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes activates Compound This compound Compound->IKK inhibits? Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Compound2 This compound Compound2->COX2 inhibits? In Vitro Assay Workflow Workflow for In Vitro Anti-Inflammatory Assay start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with Compound seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect no_assay Nitric Oxide (NO) Assay (Griess) collect->no_assay elisa Cytokine (TNF-α, IL-6) ELISA collect->elisa analyze Data Analysis no_assay->analyze elisa->analyze end End analyze->end In Vivo Assay Workflow Workflow for Carrageenan-Induced Paw Edema Assay start Start acclimatize Acclimatize Rats start->acclimatize grouping Group and Dose Animals acclimatize->grouping administer Administer Test Compound/ Vehicle/Reference grouping->administer induce Induce Paw Edema with Carrageenan administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induce->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

References

Application Notes and Protocols for Halogenated Aromatic Compounds in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of halogenated aromatic compounds in the discovery and development of novel agrochemicals. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of key biological pathways and experimental workflows to support researchers in this field.

Introduction

Halogenated aromatic compounds are a cornerstone of modern agrochemical research and development. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into an aromatic scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] These modifications have led to the development of potent and selective herbicides, fungicides, and insecticides. Since 2010, approximately 81% of newly launched agrochemicals contain halogen atoms, underscoring their importance in the industry.[3][4] This document outlines key applications, presents biological activity data for representative compounds, and provides detailed protocols for their synthesis and evaluation.

Data Presentation: Biological Activities of Halogenated Aromatic Agrochemicals

The following tables summarize the biological activities of various classes of halogenated aromatic compounds against common agricultural pests, weeds, and fungal pathogens.

Table 1: Herbicidal Activity of Halogenated Aromatic Compounds

Compound ClassCompound Name/IDTarget SpeciesActivity TypeValueReference
Phenoxyacetic Acid2,4-Dichlorophenoxyacetic acid (2,4-D)Brassica campestrisIC₅₀ (Root Growth)~0.0002 mmol L⁻¹[5][6]
Phenoxyacetic Acid2-Methyl-4-chlorophenoxyacetic acid (MCPA)Brassica campestrisIC₅₀ (Shoot Growth)~0.0002 mmol L⁻¹[5][6]
Picolinic AcidV-2Arabidopsis thalianaIC₅₀ (Root Growth)Lower than Halauxifen-methyl[2]
Picolinic AcidV-7Arabidopsis thalianaIC₅₀ (Root Growth)Lower than Halauxifen-methyl[2]
Pyrido[2,3-d]pyrimidine2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)Agrostis stoloniferaGrowth InhibitionGood activity at 1 mM[7]

Table 2: Fungicidal Activity of Halogenated Aromatic Compounds

Compound ClassCompound Name/IDTarget SpeciesActivity TypeValueReference
Halogenated Indole4,6-dibromoindoleCandida albicansMIC25 µg/mL[8]
Halogenated Indole5-bromo-4-chloroindoleCandida albicansMIC10-50 µg/mL[8][9]
QuinoxalineCompound 6Botrytis cinereaEC₅₀3.31 µg/mL[10]
3-Iodochromone6,8-Dichloro-3-iodochromone (4r)Sclerotium rolfsiiED₅₀8.43 mg L⁻¹[11]
Pyridine Derivative4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole (7c)Candida albicansMIC0.15 mM[12]

Table 3: Insecticidal Activity of Halogenated Aromatic Compounds

Compound ClassCompound Name/IDTarget SpeciesActivity TypeValueReference
PhenylpyrazoleCompound 7gPlutella xylostellaLC₅₀5.32 mg/L[12]
PhenylpyrazoleCompound 7gSpodoptera exiguaLC₅₀6.75 mg/L[12]
PhenylpyrazoleCompound 7gSpodoptera frugiperdaLC₅₀7.64 mg/L[12]
PhenylpyrazoleEthiproleHouse flyTopical ToxicitySimilar to Fipronil[9]
Diphenyl Etherp,p'-difluoro-diphenyl-trichloroethane (DFDT)Anopheles gambiaeResistance Ratio9.2[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of halogenated aromatic compounds are provided below.

Synthesis Protocol: Preparation of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol describes a common laboratory-scale synthesis of the herbicide 2,4-D.

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of Sodium 2,4-Dichlorophenoxide:

    • In a reaction flask, dissolve a specific molar amount of 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The base should be in slight molar excess to ensure complete deprotonation of the phenol.

  • Preparation of Sodium Chloroacetate:

    • In a separate beaker, neutralize chloroacetic acid with an equimolar amount of sodium hydroxide solution.

  • Condensation Reaction:

    • Add the sodium chloroacetate solution to the reaction flask containing the sodium 2,4-dichlorophenoxide.

    • Heat the mixture to a moderate temperature (e.g., 80-100 °C) and reflux for several hours with constant stirring.[1] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Acidification and Precipitation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly acidify the reaction mixture with hydrochloric acid until the pH is acidic (pH < 2), which will precipitate the 2,4-D.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water to remove inorganic salts.

    • The crude 2,4-D can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the synthesized 2,4-D using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Biological Evaluation Protocols

This protocol outlines a method for assessing the pre-emergence herbicidal activity of test compounds.

Materials:

  • Test compounds (halogenated aromatic compounds)

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, Lactuca sativa)[3]

  • Petri dishes

  • Filter paper

  • Solvent for dissolving test compounds (e.g., acetone, DMSO)

  • Distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or caliper for measurements

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions to the desired test concentrations. A negative control (solvent only) and a positive control (a commercial herbicide) should be included.

  • Assay Setup:

    • Place a sterile filter paper in each Petri dish.

    • Apply a fixed volume of each test solution or control to the filter paper, ensuring even distribution.

    • Allow the solvent to evaporate completely, leaving a residue of the test compound.

  • Seed Plating and Incubation:

    • Place a predetermined number of seeds on the treated filter paper in each Petri dish.

    • Moisten the filter paper with a specific volume of distilled water.

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After a specified incubation period (e.g., 7-14 days), record the seed germination rate, root length, and shoot length for each treatment.

    • Calculate the percentage of inhibition for each parameter relative to the negative control.

    • Determine the IC₅₀ (the concentration that causes 50% inhibition) for each compound by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol describes a method to evaluate the ability of compounds to inhibit the growth of fungal mycelia.

Materials:

  • Test compounds

  • Fungal species (e.g., Botrytis cinerea, Sclerotium rolfsii)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes

  • Solvent for test compounds (e.g., DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Medicated Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to about 45-50°C.

    • Add the test compounds (dissolved in a small amount of solvent) to the molten agar to achieve the desired final concentrations. An equal amount of solvent should be added to the control plates.

    • Pour the medicated and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial disc at the center of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • Determine the EC₅₀ (the effective concentration that causes 50% inhibition) for each compound.

This protocol is used to determine the contact toxicity of a compound to a target insect.[3]

Materials:

  • Test compounds

  • Target insect species (e.g., house flies, mosquitoes, caterpillars)

  • Acetone or other suitable volatile solvent

  • Microsyringe or microapplicator

  • Holding containers (e.g., petri dishes, vials) with a food source and ventilation

  • Controlled environment chamber

Procedure:

  • Preparation of Dosing Solutions:

    • Dissolve the test compounds in acetone to prepare a series of concentrations.

  • Insect Treatment:

    • Immobilize the insects (e.g., by chilling or CO₂ anesthetization).

    • Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to a specific part of the insect's body, typically the dorsal thorax.[3]

    • A control group should be treated with acetone only.

  • Post-Treatment Observation:

    • Place the treated insects in holding containers with access to food and water.

    • Maintain the insects in a controlled environment (e.g., 25°C, specific humidity and photoperiod).

  • Data Collection and Analysis:

    • Assess insect mortality at specific time points (e.g., 24, 48, 72 hours) after treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LD₅₀ (the lethal dose that causes 50% mortality) for each compound using probit analysis of the dose-mortality data.[3]

Mandatory Visualizations

Agrochemical Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel halogenated aromatic agrochemicals.

Agrochemical_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase A Compound Library (Halogenated Aromatics) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Generation C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Candidate Selection F->G H Field Trials G->H I Regulatory Approval H->I J Market Launch I->J

Caption: Workflow for agrochemical discovery and development.

Signaling Pathway: Mode of Action of Phenylpyrazole Insecticides

This diagram depicts the mechanism by which phenylpyrazole insecticides, a class of halogenated aromatic compounds, act on the insect's nervous system.

Phenylpyrazole_MoA cluster_GABA GABAergic Synapse cluster_Neuron Postsynaptic Neuron GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel (GABAA Receptor) GABA->Receptor Binds and opens channel Chloride Chloride Ion (Cl⁻) Influx Receptor->Chloride Allows influx Hyperexcitation Hyperexcitation & Paralysis Receptor->Hyperexcitation Influx blocked Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->Receptor Non-competitive antagonist (blocks channel) Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride->Hyperpolarization

Caption: Phenylpyrazole insecticides block GABA-gated chloride channels.

References

Application Notes & Protocols: Enhancing the Pharmacokinetic Profiles of Cyclohexane-Based Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclohexane ring is a prevalent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, including steroids, morphine, and oseltamivir (Tamiflu).[1] Its three-dimensional structure and conformational flexibility allow for excellent binding to target proteins, often serving as a more metabolically stable bioisostere for phenyl or furanose rings.[1] However, like any drug scaffold, lead compounds containing a cyclohexane moiety often require significant optimization to achieve a desirable pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Poor ADME properties are a primary cause of late-stage drug development failures.[2]

This document provides detailed strategies and experimental protocols for modifying cyclohexane-based derivatives to improve their pharmacokinetic characteristics, ensuring that promising compounds can advance toward clinical evaluation.

Strategies for Improving Pharmacokinetic Profiles

The optimization of a drug's ADME profile is an iterative process involving chemical modification guided by in vitro and in vivo testing.[3][4] For cyclohexane derivatives, key strategies focus on modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability.

1.1. Modulating Lipophilicity

Lipophilicity, commonly measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, and potential for toxicity.[3]

  • Increasing Lipophilicity: For compounds with poor membrane permeability, increasing lipophilicity can enhance absorption. This can be achieved by adding non-polar functional groups (e.g., alkyl chains) to the cyclohexane ring.

  • Decreasing Lipophilicity: High lipophilicity (LogP > 5) can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. Introducing polar groups (e.g., hydroxyl, amine) or heteroatoms can reduce lipophilicity.

  • Strategic Fluorination: Incorporating fluorine atoms onto the cyclohexane ring is a powerful strategy. Fluorine is highly electronegative and can alter a molecule's electronic properties, leading to improved binding affinity and metabolic stability.[5] For example, the introduction of two fluorine atoms can lower the pKa of a nearby carboxylic acid, influencing its ionization state and solubility.[5]

1.2. Improving Metabolic Stability

The cyclohexane ring is generally more resistant to metabolic oxidation than an aromatic ring. However, certain positions can be susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.

  • Blocking Metabolic Hotspots: Identifying sites of metabolic attack ("hotspots") and blocking them is a common technique. This can be done by introducing groups like fluorine or a methyl group at the susceptible position, which sterically hinders or electronically deactivates the site from enzymatic action.

  • Conformational Constraint: The conformation of substituents on the cyclohexane ring (axial vs. equatorial) can influence their accessibility to metabolic enzymes.[6] Modifying the ring to favor a conformation that shields a labile group can enhance stability.

1.3. Enhancing Aqueous Solubility

Poor aqueous solubility is a major hurdle for oral drug absorption.

  • Introduction of Ionizable Groups: Adding basic (e.g., amine) or acidic (e.g., carboxylic acid) functional groups allows for salt formation, which can dramatically increase solubility.[7]

  • Polar Functional Groups: Incorporating non-ionizable polar groups like hydroxyls, amides, or sulfones can improve solubility through favorable hydrogen bonding with water.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility and bioavailability.[8][9]

Data Presentation: Structure-ADME Relationships

The following tables summarize hypothetical, yet realistic, data illustrating the impact of chemical modifications on the pharmacokinetic properties of a lead cyclohexane-based compound (Lead-CycHex).

Table 1: Physicochemical Properties of Lead-CycHex Derivatives

Compound ID Modification LogP Aqueous Solubility (µM)
Lead-CycHex Parent Compound 4.5 < 1
Derivative A Added -OH group 3.8 15
Derivative B Added -COOH group 3.1 150 (at pH 7.4)
Derivative C Added -F at C4-position 4.6 < 1

| Derivative D | Added gem-difluoro at C4 | 4.7 | < 1 |

Table 2: In Vitro ADME Profile of Lead-CycHex Derivatives

Compound ID Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Human Liver Microsome Stability (t½, min) Plasma Protein Binding (%)
Lead-CycHex 15.2 (High) 8 (Low Stability) 99.5
Derivative A 10.5 (Moderate) 25 (Moderate Stability) 98.1
Derivative B 2.1 (Low) > 60 (High Stability) 92.3
Derivative C 14.8 (High) 45 (Improved Stability) 99.4

| Derivative D | 15.5 (High) | > 60 (High Stability) | 99.6 |

Data Interpretation: Derivative A shows improved solubility and stability but reduced permeability. Derivative B has excellent solubility and stability but poor permeability, suggesting it may be a candidate for intravenous administration. Derivatives C and D show how fluorination can improve metabolic stability without compromising the high permeability of the parent compound.

Experimental Protocols

Detailed protocols are essential for generating reliable and reproducible ADME data.[10]

Protocol 1: Kinetic Aqueous Solubility Determination

  • Objective: To determine the kinetic solubility of a compound in a buffered solution.

  • Materials: Test compound, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, 96-well plates, plate shaker, plate reader.

  • Method:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate (final concentration 100 µM, 1% DMSO).

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Analyze the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Protocol 2: Lipophilicity (LogD) Measurement via Shake-Flask Method

  • Objective: To determine the distribution coefficient (LogD) of a compound between octanol and an aqueous buffer.

  • Materials: Test compound, n-octanol, PBS (pH 7.4), separation funnels or vials.

  • Method:

    • Pre-saturate n-octanol with PBS and vice-versa by mixing and allowing the phases to separate.

    • Dissolve the test compound in the aqueous phase (PBS) to a known concentration (e.g., 100 µM).

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake vigorously for 1 hour to allow for partitioning equilibrium.

    • Centrifuge to ensure complete phase separation.

    • Measure the concentration of the compound in both the aqueous and octanol phases using an appropriate analytical method (e.g., LC-MS).

    • Calculate LogD as: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To assess the rate of metabolism of a compound when incubated with HLM.

  • Materials: Test compound, HLM, NADPH regenerating system, PBS (pH 7.4), incubation plates, quenching solution (e.g., cold acetonitrile).

  • Method:

    • Pre-warm HLM and NADPH regenerating system solutions to 37°C.

    • In an incubation plate, add the test compound (final concentration 1 µM) to the HLM solution.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to a quenching solution containing an internal standard to stop the reaction.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[2]

  • Materials: PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution), test compound, buffer solutions.

  • Method:

    • Add the lipid solution (e.g., phosphatidylcholine in dodecane) to the filter of the donor plate and allow it to impregnate.

    • Prepare the test compound in the donor plate buffer (e.g., pH 5.0 to simulate the gut).

    • Fill the acceptor plate wells with buffer (e.g., pH 7.4).

    • Place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate for a set period (e.g., 4-16 hours) at room temperature.

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells.

    • Calculate the permeability coefficient (Pe) using the provided manufacturer's equations.

Visualizations: Workflows and Pathways

Diagrams are crucial for visualizing complex biological pathways and experimental processes.

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro ADME Screening cluster_analysis Analysis & Decision lead Lead Cyclohexane Compound design Design Derivatives (e.g., Fluorination) lead->design synth Chemical Synthesis design->synth solubility Solubility Assay synth->solubility Test New Derivatives logp LogP/LogD Assay synth->logp Test New Derivatives stability Metabolic Stability (Microsomes) synth->stability Test New Derivatives permeability Permeability (PAMPA/Caco-2) synth->permeability Test New Derivatives data Analyze Data (Structure-ADME Relationship) solubility->data logp->data stability->data permeability->data decision Go / No-Go Decision data->decision decision->design No-Go: Iterate Design optimized Optimized Candidate decision->optimized Go

Caption: Iterative workflow for optimizing cyclohexane derivatives.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates Inhibitor Cyclohexane-based Inhibitor Inhibitor->cMet Blocks ATP Binding

Caption: Simplified c-Met signaling pathway inhibited by a derivative.

logical_relationship cluster_mods Structural Modifications cluster_outcomes Resulting PK Profile Changes parent Parent Compound (High LogP, Low Stability) add_polar Add Polar Group (-OH, -COOH) parent->add_polar block_metabolism Block Metabolic Site (e.g., Fluorination) parent->block_metabolism outcome_polar Decreased LogP Increased Solubility Decreased Permeability add_polar->outcome_polar Leads to outcome_block Increased Metabolic Stability Minimal LogP Change Maintained Permeability block_metabolism->outcome_block Leads to

Caption: Structure-ADME relationship for cyclohexane derivatives.

Conclusion

The development of cyclohexane-based derivatives with favorable pharmacokinetic profiles is a critical step in drug discovery. By systematically applying strategies to modulate lipophilicity, enhance metabolic stability, and improve aqueous solubility, researchers can overcome common ADME-related challenges. The use of robust in vitro protocols, such as those detailed in this document, provides the necessary data to guide an iterative design-synthesis-test cycle. This structured approach significantly increases the probability of identifying drug candidates with the desired properties for successful clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues.

Troubleshooting Guide

This guide addresses frequent problems encountered during the synthesis of this compound, focusing on a common two-step synthetic route involving nitrile formation and subsequent hydrolysis.

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

Issue 1: Low yield or failure to form the nitrile intermediate.

  • Potential Cause: Ineffective deprotonation of 2-fluorophenylacetonitrile. The acidity of the α-proton is crucial for the subsequent alkylation.

  • Suggested Solution:

    • Base Selection: Ensure a sufficiently strong, non-nucleophilic base is used. Sodium hydride (NaH) or sodium amide (NaNH₂) are effective choices.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the carbanion intermediate. All glassware should be flame-dried under vacuum or oven-dried, and anhydrous solvents must be used.

    • Temperature Control: The initial deprotonation is often performed at 0°C to control exothermicity, followed by warming to room temperature or gentle heating to drive the alkylation with 1,5-dibromopentane.

Issue 2: Formation of significant byproducts.

  • Potential Cause: Competing side reactions such as dialkylation or elimination.

  • Suggested Solution:

    • Slow Addition: Add the 1,5-dibromopentane slowly to the solution of the carbanion. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation on the desired product.

    • Stoichiometry: Use a slight excess of the nitrile starting material relative to the dibromoalkane to favor mono-alkylation.

Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

Issue 3: Slow or incomplete hydrolysis of the nitrile.

  • Potential Cause: The nitrile group is sterically hindered, making it resistant to hydrolysis.

  • Suggested Solution:

    • Forced Conditions: Prolonged heating under reflux is typically necessary.

    • Strong Acid/Base: Use concentrated acids (e.g., a mixture of H₂SO₄ and H₂O) or strong bases (e.g., KOH in ethylene glycol). Basic hydrolysis is often effective for sterically hindered nitriles.[1]

    • Phase Transfer Catalysis: In some cases, a phase transfer catalyst can facilitate hydrolysis under heterogeneous conditions.

Issue 4: Isolation of the amide intermediate instead of the carboxylic acid.

  • Potential Cause: Incomplete hydrolysis. The reaction proceeds through an amide intermediate, which may be stable under milder conditions.

  • Suggested Solution:

    • Increase Reaction Time and/or Temperature: Continue to heat the reaction mixture until monitoring (e.g., by TLC or LC-MS) shows the disappearance of the amide.

    • Acidic Workup: Ensure the final workup is sufficiently acidic (pH < 2) to protonate the carboxylate and precipitate the desired carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? A1: A common and effective method is the alkylation of 2-fluorophenylacetonitrile with 1,5-dibromopentane using a strong base, followed by vigorous hydrolysis of the resulting nitrile intermediate. This avoids some of the common issues with Grignard reagents, such as Wurtz coupling.[2][3]

Q2: I am considering a Grignard-based approach. What are the primary challenges? A2: When preparing the Grignard reagent (e.g., 2-fluorophenylmagnesium bromide), the main challenges are ensuring strictly anhydrous conditions and activating the magnesium turnings, often with iodine.[2][3] The most significant side reaction is Wurtz homocoupling, which can drastically lower the yield.[2][4] Continuous flow reactor setups have been shown to improve selectivity and reduce this byproduct.[4]

Q3: How can I best purify the final this compound? A3: The crude product obtained after acidic workup and extraction can typically be purified by recrystallization. A solvent system like toluene, heptane, or a mixture of ethanol and water is often effective. Column chromatography can be used for highly impure samples but may be less efficient for large-scale purification.

Q4: What are the key safety precautions for this synthesis? A4: Key hazards include:

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water.

  • Cyanides: Phenylacetonitrile derivatives are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and potassium hydroxide are corrosive.

  • Grignard Reagents: These are pyrophoric and react violently with water and protic solvents.[5]

Data Presentation

Table 1: Troubleshooting Summary for Nitrile Formation

Potential IssueParameter to AdjustRecommended ActionExpected Outcome
No ReactionBase Strength / SolventUse NaH in anhydrous THF or DMF. Ensure solvent is completely dry.Successful deprotonation and initiation of alkylation.
Low ConversionReaction Time / TemperatureIncrease reflux time from 4h to 8-12h. Monitor by TLC.Drive reaction to completion.
Multiple Spots on TLCAddition Rate / StoichiometryAdd 1,5-dibromopentane dropwise over 1-2 hours.Minimize dialkylation and other side products.

Table 2: Comparison of Nitrile Hydrolysis Conditions

ConditionReagentsTemperature (°C)Typical Time (h)ProsCons
Acidic30-50% aq. H₂SO₄100-12012-24Direct isolation of acid product.Can cause charring; long reaction times.
BasicKOH in Ethylene Glycol140-1606-12Often faster for hindered nitriles.[1]Requires separate acidification step to isolate product.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile
  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Solvent Addition: Wash the NaH with anhydrous hexane to remove mineral oil, then carefully add anhydrous dimethylformamide (DMF). Cool the slurry to 0°C in an ice bath.

  • Carbanion Formation: Slowly add 2-fluorophenylacetonitrile (1.0 eq) dissolved in anhydrous DMF to the NaH slurry. Stir at 0°C for 1 hour.

  • Alkylation: Add 1,5-dibromopentane (1.05 eq) dropwise via the dropping funnel, keeping the internal temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 6-8 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and carefully quench by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude nitrile.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: To a round-bottom flask, add the crude 1-(2-Fluorophenyl)cyclohexanecarbonitrile from the previous step, potassium hydroxide (KOH, 5-10 eq), and ethylene glycol.

  • Hydrolysis: Heat the mixture to 140-150°C under reflux. Monitor the reaction's progress by TLC until the starting nitrile and intermediate amide have been consumed (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is ~1-2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude solid and recrystallize from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain the pure carboxylic acid.

Visualizations

G cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Hydrolysis A 2-Fluorophenylacetonitrile C Strong Base (NaH) Anhydrous DMF B 1,5-Dibromopentane D 1-(2-Fluorophenyl)- cyclohexanecarbonitrile C->D Alkylation E 1-(2-Fluorophenyl)- cyclohexanecarbonitrile F KOH / Ethylene Glycol Heat (150°C) E->F Hydrolysis G 1-(2-Fluorophenyl)- cyclohexanecarboxylic Acid F->G Hydrolysis G start Low Yield or Reaction Failure check_step1 Is Nitrile Intermediate Formed Correctly? start->check_step1 check_step2 Is Hydrolysis Step Complete? start->check_step2 sol_step1_reagents Verify Base Strength & Anhydrous Conditions check_step1->sol_step1_reagents No sol_step1_byproducts Slow Reagent Addition & Check Stoichiometry check_step1->sol_step1_byproducts Yes, but impure sol_step2_conditions Increase Temperature & Reaction Time check_step2->sol_step2_conditions No sol_step2_workup Ensure Final pH is < 2 During Acidification check_step2->sol_step2_workup Yes, but low isolation G cluster_0 Desired Pathway cluster_1 Competing Side Reaction A 2-Bromofluorobenzene + Mg Turnings B 2-Fluorophenylmagnesium bromide (Grignard Reagent) A->B Grignard Formation C Wurtz Coupling Product (2,2'-Difluorobiphenyl) A->C Homocoupling

References

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and effective method is a two-step synthesis involving a Grignard reaction followed by carboxylation. The first step is the formation of a Grignard reagent, 2-fluorophenylmagnesium bromide, from 2-fluorobromobenzene and magnesium metal in an anhydrous ether solvent. This reagent is then reacted with cyclohexanone to form a magnesium alkoxide intermediate. The second step is the carboxylation of this intermediate by reacting it with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final product, this compound.

Q2: What are the most common impurities I should expect in this synthesis?

The primary impurities can be categorized as starting materials, intermediates, and byproducts.

  • Unreacted Starting Materials: Residual 2-fluorobromobenzene and cyclohexanone.

  • Intermediate: 1-(2-Fluorophenyl)cyclohexanol, which can form if the Grignard adduct is protonated by trace amounts of water before carboxylation is complete.

  • Byproducts: The most significant byproduct is often 2,2'-difluorobiphenyl, formed from the coupling of the Grignard reagent with unreacted 2-fluorobromobenzene. Benzene can also be formed if the Grignard reagent reacts with protic solvents or atmospheric moisture.

Q3: How can I minimize the formation of the 2,2'-difluorobiphenyl byproduct?

The formation of this biphenyl impurity is a known side reaction in Grignard syntheses.[1] To minimize its formation, it is recommended to:

  • Maintain a low reaction temperature during the formation of the Grignard reagent.

  • Ensure a slow, dropwise addition of the 2-fluorobromobenzene to the magnesium turnings to avoid a high local concentration of the halide.

  • Use a slight excess of magnesium.

Q4: Why are anhydrous conditions so critical for this reaction?

Grignard reagents are highly reactive and act as strong bases.[2][3] They will react readily with any protic source, such as water from wet glassware, solvents, or atmospheric moisture. This reaction quenches the Grignard reagent, converting it to an unreactive hydrocarbon (fluorobenzene in this case) and reducing the overall yield of the desired product.

Q5: How can I confirm the successful formation of the Grignard reagent before proceeding?

Visual cues can indicate the formation of the Grignard reagent, such as the disappearance of the magnesium metal and the formation of a cloudy, brownish solution.[4] A simple chemical test involves taking a small aliquot of the reaction mixture, quenching it with water, and analyzing the organic layer by GC-MS. The presence of fluorobenzene would indicate the successful formation of the Grignard reagent.

Q6: What are the recommended analytical methods for assessing the purity of the final product?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the carboxylic acid and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual starting materials and the biphenyl byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify major impurities if their signals do not overlap significantly with the product's signals.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Potential CauseSuggested Solution
Inactive Magnesium Turnings The surface of the magnesium may be oxidized. Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
Presence of Water Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube.[4]
Impure Starting Materials Use freshly distilled 2-fluorobromobenzene and cyclohexanone. Ensure the ether solvent is anhydrous.
Incomplete Carboxylation Ensure an excess of finely crushed dry ice is used. The Grignard solution should be added slowly to the dry ice to prevent excessive sublimation and ensure efficient reaction.

Problem 2: The final product is contaminated with a significant amount of 2,2'-difluorobiphenyl.

Potential CauseSuggested Solution
High Reaction Temperature Maintain the reaction temperature below reflux during the formation of the Grignard reagent. An ice bath can be used to control the initial exothermic reaction.
High Concentration of Aryl Halide Add the solution of 2-fluorobromobenzene dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Inefficient Stirring Ensure vigorous stirring to promote the reaction of the aryl halide with the magnesium surface rather than with the formed Grignard reagent.

Problem 3: The presence of 1-(2-Fluorophenyl)cyclohexanol is detected in the product.

Potential CauseSuggested Solution
Premature Quenching The Grignard adduct of cyclohexanone is reacting with water before carboxylation. Ensure the Grignard reaction goes to completion before adding it to the dry ice. Add the Grignard solution to a well-stirred slurry of crushed dry ice in anhydrous ether.
Insufficient Carbon Dioxide Use a large excess of freshly crushed, high-surface-area dry ice to ensure complete carboxylation.

Summary of Potential Impurities

ImpurityChemical NameLikely OriginRecommended Analytical Method
Starting Material 2-FluorobromobenzeneIncomplete reactionGC-MS
Starting Material CyclohexanoneIncomplete reactionGC-MS
Intermediate 1-(2-Fluorophenyl)cyclohexanolIncomplete carboxylation or premature quenchingHPLC, GC-MS
Byproduct 2,2'-DifluorobiphenylWurtz-type coupling of Grignard reagent and aryl halideGC-MS, HPLC
Byproduct FluorobenzeneReaction of Grignard reagent with protic impuritiesGC-MS

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 2-Fluorobromobenzene

  • Cyclohexanone

  • Dry ice (solid CO₂)

  • Hydrochloric acid (6 M)

  • Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-fluorobromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-fluorobromobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

    • Once the reaction has started, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for one hour.

  • Carboxylation and Workup:

    • In a separate large beaker, place a generous amount of crushed dry ice.

    • Slowly pour the reaction mixture onto the dry ice with stirring.

    • Allow the mixture to stand until the excess dry ice has sublimated.

    • Slowly add 6 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Extract the combined organic layers with a sodium hydroxide solution to convert the carboxylic acid to its water-soluble sodium salt.

    • Separate the aqueous layer and cool it in an ice bath.

    • Acidify the cold aqueous layer with 6 M hydrochloric acid to precipitate the this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain the pure this compound.

Visualizations

G cluster_start Starting Materials cluster_process Synthetic Workflow cluster_impurities Potential Impurity Introduction 2-Fluorobromobenzene 2-Fluorobromobenzene A Grignard Reagent Formation 2-Fluorobromobenzene->A Magnesium Magnesium Magnesium->A Cyclohexanone Cyclohexanone B Reaction with Cyclohexanone Cyclohexanone->B CO2 (Dry Ice) CO2 (Dry Ice) C Carboxylation CO2 (Dry Ice)->C A->B I1 2,2'-Difluorobiphenyl A->I1 Side Reaction I2 Fluorobenzene A->I2 Reaction with H2O B->C I3 1-(2-Fluorophenyl)cyclohexanol B->I3 Incomplete Carboxylation D Acidic Workup C->D E Purification D->E

Caption: Synthetic workflow for this compound and points of impurity introduction.

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Suggested Solution P1 Low Yield C1 Inactive Mg P1->C1 C2 Wet Reagents/Glassware P1->C2 P2 High Biphenyl Impurity C3 High Temperature P2->C3 C4 High Aryl Halide Conc. P2->C4 S1 Activate Mg (crush/iodine) C1->S1 S2 Ensure Anhydrous Conditions C2->S2 S3 Maintain Low Temperature C3->S3 S4 Slow, Dropwise Addition C4->S4

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Crystallization of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my compound not crystallizing from the solution, even after cooling?

Answer: Failure to crystallize upon cooling is often due to one of several factors:

  • High Solubility: The compound may be too soluble in the chosen solvent, preventing it from reaching the necessary supersaturation for nucleation.

  • Insufficient Supersaturation: The concentration of the compound in the solution may not be high enough to induce crystal formation.

  • Presence of Impurities: Certain impurities can inhibit the nucleation process.[1]

  • Formation of an Oil: The compound may be "oiling out" instead of crystallizing. This happens when the solute separates from the solution as a liquid phase rather than a solid.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2] Adding a seed crystal of the compound can also initiate crystallization.[2]

  • Increase Supersaturation: If the volume of the solvent is too high, carefully evaporate some of the solvent to increase the concentration of the compound.

  • Utilize an Anti-Solvent: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly cloudy. This can promote precipitation.

  • Re-evaluate Solvent Choice: If the issue persists, a different solvent or a mixture of solvents may be necessary. For carboxylic acids, solvents like ethanol, methanol, or water, or mixtures thereof, are often good starting points.[3]

Question 2: The crystallization process resulted in an oil instead of solid crystals. What should I do?

Answer: "Oiling out" is a common problem in crystallization and can be caused by a high degree of supersaturation, a rapid cooling rate, or the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.[4]

  • Dilute the Solution: Add a small amount of the hot solvent to the oiled-out mixture to reduce the supersaturation, and then attempt to cool it slowly again.

  • Change the Solvent System: Using a different solvent or a solvent mixture can alter the solubility and promote proper crystal formation.

Question 3: The resulting crystals are very small or needle-like. How can I obtain larger crystals?

Answer: The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth, which is often caused by a high level of supersaturation or a fast cooling rate.[5]

Troubleshooting Steps:

  • Decrease the Cooling Rate: A slower cooling process allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals.[4]

  • Reduce Supersaturation: Start with a less concentrated solution to slow down the crystallization process.

  • Agitation Control: The level of agitation can influence crystal size. Experiment with different stirring speeds or intermittent stirring.

Question 4: How can I improve the purity of my crystallized product?

Answer: The purity of the final crystalline product is a critical aspect of drug development.[1] Impurities can be incorporated into the crystal lattice or adhere to the crystal surface.[6]

Troubleshooting Steps:

  • Recrystallization: Perform a second crystallization of the obtained crystals. This is a powerful technique for removing impurities.

  • Hot Filtration: If there are insoluble impurities in your starting material, perform a hot filtration of the saturated solution before allowing it to cool.

  • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding activated charcoal to the solution before the hot filtration.

Frequently Asked Questions (FAQs)

Q1: What are some suitable solvents for the crystallization of this compound?

Q2: How does the fluorine atom in the molecule affect its crystallization behavior?

A2: The presence of a fluorine atom can influence the intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which play a key role in crystal packing. This can affect the solubility of the compound and potentially lead to the formation of different crystal forms (polymorphs).[7]

Q3: What is polymorphism and why is it important in pharmaceutical crystallization?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, dissolution rate, and stability.[1][4] Controlling polymorphism is critical to ensure consistent product quality and bioavailability.[1]

Quantitative Data Summary

Since specific quantitative data for this compound is limited in the public domain, the following table provides data for the related compound, cyclohexanecarboxylic acid, to serve as a general reference.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[9]
Molecular Weight128.17 g/mol [9]
Melting Point29-31 °C[10]
Boiling Point232.5 °C[9]
Solubility in Water0.201 g / 100 g at 15 °C[10]
Density1.033 g/mL at 25 °C[10]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes may need to be optimized.

1. Solvent Selection:

  • Place a small amount of the crude compound into several test tubes.

  • Add a small amount of different potential solvents to each tube and observe the solubility at room temperature and upon heating.

  • A suitable solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture on a hot plate and stirring.

  • Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If any insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

4. Cooling and Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow down the cooling rate.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

TroubleshootingWorkflow Start Start Crystallization Problem Crystallization Issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Yes OilingOut Compound Oiled Out Problem->OilingOut Yes SmallCrystals Small/Needle-like Crystals Problem->SmallCrystals Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Success Successful Crystallization Problem->Success No Sol_NoCrystals1 Induce Nucleation (Scratch/Seed) NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Increase Concentration NoCrystals->Sol_NoCrystals2 Sol_OilingOut1 Re-dissolve & Cool Slowly OilingOut->Sol_OilingOut1 Sol_OilingOut2 Dilute Solution OilingOut->Sol_OilingOut2 Sol_SmallCrystals1 Decrease Cooling Rate SmallCrystals->Sol_SmallCrystals1 Sol_SmallCrystals2 Reduce Supersaturation SmallCrystals->Sol_SmallCrystals2 Sol_ImpureProduct1 Recrystallize ImpureProduct->Sol_ImpureProduct1 Sol_ImpureProduct2 Hot Filtration / Wash ImpureProduct->Sol_ImpureProduct2

Caption: Troubleshooting workflow for crystallization issues.

CrystallizationParameters Crystallization Crystallization Outcome (Yield, Purity, Size, Form) Solvent Solvent Choice Solvent->Crystallization Temperature Temperature Profile (Cooling Rate) Temperature->Crystallization Concentration Supersaturation Level Concentration->Crystallization Impurities Presence of Impurities Impurities->Crystallization Agitation Agitation/Stirring Agitation->Crystallization Seeding Seeding Seeding->Crystallization

Caption: Key parameters influencing crystallization outcome.

References

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two common synthetic strategies for this compound are:

  • Route A: Grignard Reaction followed by Cyanation and Hydrolysis. This route involves the reaction of a Grignard reagent, 2-fluorophenylmagnesium bromide, with cyclohexanone to form an intermediate alcohol. This is followed by conversion to a nitrile and subsequent hydrolysis to the desired carboxylic acid.

  • Route B: Alkylation of 2-Fluorophenylacetonitrile. This method involves the deprotonation of 2-fluorophenylacetonitrile followed by alkylation with a suitable cyclohexyl electrophile. The resulting nitrile is then hydrolyzed.

Q2: My Grignard reaction (Route A) is not initiating. What are the possible causes?

A2: Failure of a Grignard reaction to initiate is a common issue. Key factors include:

  • Wet glassware or solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[1][2]

  • Inactive magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.[1] Activating the magnesium by crushing it or using a small crystal of iodine can help initiate the reaction.[1]

  • Purity of the aryl halide: Impurities in the 2-fluorobromobenzene can inhibit the reaction.

Q3: I am observing a significant amount of biphenyl byproduct in my Grignard reaction mixture. How can I minimize this?

A3: The formation of biphenyls is a known side reaction in the preparation of Grignard reagents.[1] This occurs when the initially formed radical intermediate couples with another radical instead of reacting with magnesium. To minimize this, consider the following:

  • Slow addition of the aryl halide: Add the 2-fluorobromobenzene dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Maintain a moderate reaction temperature: Overheating can promote side reactions.

Q4: The hydrolysis of my nitrile intermediate is producing a mixture of the carboxylic acid and the corresponding amide. How can I drive the reaction to completion?

A4: Incomplete hydrolysis of the nitrile can lead to the formation of the amide intermediate.[3] To favor the formation of the carboxylic acid:

  • Prolonged reaction time: Ensure the hydrolysis is carried out for a sufficient duration.

  • Harsher reaction conditions: Using a more concentrated acid or base and a higher temperature can promote the complete conversion of the amide to the carboxylic acid. However, be mindful of potential degradation of the desired product under excessively harsh conditions.

Troubleshooting Guides

Problem 1: Low Yield in the Grignard Reaction Step (Route A)
Potential Cause Troubleshooting Suggestion
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material is consumed.[3]
Enolization of cyclohexanone The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone. To minimize this, add the Grignard reagent slowly to the ketone at a low temperature.
Side reaction with solvent Ensure the ether solvent is anhydrous and free of peroxides.[4]
Hydrolysis of the Grignard reagent Use an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from reacting with the Grignard reagent.[2]
Problem 2: Formation of Impurities during Nitrile Hydrolysis
Potential Cause Troubleshooting Suggestion
Formation of polymeric byproducts In acidic hydrolysis, uncontrolled polymerization can occur, especially at high temperatures. Maintain careful temperature control.
Presence of unreacted nitrile Optimize hydrolysis conditions (e.g., acid/base concentration, temperature, and reaction time) to ensure complete conversion.
Decarboxylation of the final product While less common for this specific molecule, excessive heat during workup can potentially lead to decarboxylation. Avoid unnecessarily high temperatures during purification.

Experimental Protocols

Route A: Grignard Reaction, Cyanation, and Hydrolysis

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 2-fluorobromobenzene in anhydrous diethyl ether.

  • Add a small portion of the 2-fluorobromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclohexanol.

Step 2: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

(Note: This step involves the use of a cyanide source and should be performed with extreme caution in a well-ventilated fume hood.)

  • Dissolve the crude 1-(2-fluorophenyl)cyclohexanol in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a cyanide source, for example, trimethylsilyl cyanide, in the presence of a Lewis acid catalyst.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC or GC).

  • Carefully quench the reaction and work up to isolate the crude nitrile.

Step 3: Hydrolysis to this compound

  • Reflux the crude 1-(2-fluorophenyl)cyclohexanecarbonitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water for several hours.

  • Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Route_A 2-Fluorobromobenzene 2-Fluorobromobenzene Grignard_Reagent 2-Fluorophenyl- magnesium bromide 2-Fluorobromobenzene->Grignard_Reagent 1. Mg, Et2O Mg, Et2O Mg, Et2O->Grignard_Reagent Intermediate_Alcohol 1-(2-Fluorophenyl)- cyclohexanol Grignard_Reagent->Intermediate_Alcohol 2. Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate_Alcohol Intermediate_Nitrile 1-(2-Fluorophenyl)- cyclohexanecarbonitrile Intermediate_Alcohol->Intermediate_Nitrile 3. Cyanide_Source NaCN or TMSCN Cyanide_Source->Intermediate_Nitrile Final_Product 1-(2-Fluorophenyl)- cyclohexanecarboxylic acid Intermediate_Nitrile->Final_Product 4. Hydrolysis H3O_plus H3O+ H3O_plus->Final_Product

Caption: Synthetic pathway for this compound via the Grignard route.

Side_Reactions_Grignard cluster_grignard Grignard Reagent Formation cluster_addition Addition to Cyclohexanone Aryl_Halide 2-Fluorobromobenzene Desired_Grignard 2-Fluorophenylmagnesium bromide (Desired Product) Aryl_Halide->Desired_Grignard Reaction with Mg Biphenyl_Side_Product 2,2'-Difluorobiphenyl (Side Product) Aryl_Halide->Biphenyl_Side_Product Wurtz Coupling Mg Mg Mg->Desired_Grignard Grignard Grignard Reagent Desired_Addition 1,2-Addition (Desired Reaction) Grignard->Desired_Addition Enolization Enolization (Side Reaction) Grignard->Enolization Acts as base Cyclohexanone Cyclohexanone Cyclohexanone->Desired_Addition Cyclohexanone->Enolization

Caption: Potential side reactions during the Grignard synthesis step.

Hydrolysis_Side_Reactions Nitrile 1-(2-Fluorophenyl)- cyclohexanecarbonitrile Amide 1-(2-Fluorophenyl)- cyclohexanecarboxamide (Intermediate/Side Product) Nitrile->Amide Partial Hydrolysis Carboxylic_Acid 1-(2-Fluorophenyl)- cyclohexanecarboxylic acid (Desired Product) Amide->Carboxylic_Acid Complete Hydrolysis

Caption: Incomplete hydrolysis of the nitrile leading to an amide byproduct.

References

how to remove solvent residues from 1-(2-Fluorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of solvent residues from 1-(2-Fluorophenyl)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual solvents from an Active Pharmaceutical Ingredient (API) like this compound?

A1: Residual solvents are organic volatile chemicals used in the synthesis and purification of drug substances that are not completely removed by manufacturing techniques.[1][2][3] Since they provide no therapeutic benefit, all residual solvents should be removed to the extent possible to meet product specifications and good manufacturing practices.[1][2] Regulatory bodies, through guidelines like ICH Q3C, recommend acceptable amounts for residual solvents in pharmaceuticals to ensure patient safety.[1][3][4]

Q2: How are residual solvents classified in the pharmaceutical industry?

A2: Residual solvents are classified into three classes based on their toxicity:

  • Class 1: Solvents known to cause unacceptable toxicities that should be avoided.[1][2][3]

  • Class 2: Solvents associated with less severe toxicity that should be limited in concentration.[1][2][3][5]

  • Class 3: Solvents with low toxic potential that are considered less of a risk to human health.[1][2][3][5]

Q3: What are the most common methods for removing solvent residues?

A3: Common laboratory techniques for solvent removal include rotary evaporation, vacuum drying, recrystallization, and lyophilization (freeze-drying).[6][7][8] The choice of method depends on the solvent's boiling point, the thermal stability of the compound, and the desired final purity.

Q4: Can I use a single method for all types of solvents?

A4: Not always. The efficiency of a solvent removal method is highly dependent on the solvent's physical properties. For instance, rotary evaporation is very effective for low-boiling point solvents, while lyophilization is often preferred for high-boiling point solvents like water or DMSO.[9][10][11]

Troubleshooting Guides

Issue 1: High levels of low-boiling point solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane) remain after initial drying.

This is a common issue when the initial drying is not efficient enough or when the solvent is trapped within the crystal lattice of the compound.

Recommended Solution: Rotary Evaporation

Rotary evaporation is a highly efficient technique for removing volatile solvents from a solution.[6][10] The method combines reduced pressure, gentle heating, and rotation of the flask to increase the surface area and speed up evaporation.[10][12]

Experimental Protocol: Rotary Evaporation
  • Preparation: Dissolve the this compound containing residual solvent in a minimal amount of a suitable low-boiling point solvent if it is currently a solid.

  • Flask Filling: Fill the round-bottom flask of the rotary evaporator to no more than half its volume.

  • System Assembly: Securely attach the flask to the rotary evaporator. Ensure all glass joints are properly sealed.

  • Condenser Cooling: Start the flow of coolant through the condenser. A condenser temperature of -10°C to 0°C is typical for many solvents.[13]

  • Rotation: Begin rotating the flask at a moderate speed.

  • Vacuum Application: Gradually apply vacuum to the system. The reduced pressure will lower the boiling point of the solvent.[10][12]

  • Heating: Partially immerse the rotating flask in a heated water bath. A temperature of 40°C to 60°C is generally sufficient for most common organic solvents.[12]

  • Solvent Collection: The solvent will evaporate from the sample, condense on the cooling coils, and collect in the receiving flask.

  • Completion: Continue the process until all the solvent has been removed and a dry solid or oil remains.

  • Final Drying: For complete removal, the flask can be left under high vacuum on the rotary evaporator for an extended period or transferred to a vacuum oven.

G cluster_prep Preparation cluster_operation Operation cluster_completion Completion prep1 Dissolve Sample prep2 Fill Flask (<=50%) prep1->prep2 op1 Start Condenser Cooling prep2->op1 op2 Begin Rotation op1->op2 op3 Apply Vacuum op2->op3 op4 Heat Water Bath op3->op4 comp1 Solvent Evaporates & Collects op4->comp1 comp2 Dry Product Remains comp1->comp2 comp3 Final High-Vacuum Drying comp2->comp3

Issue 2: Residual high-boiling point solvent (e.g., DMSO, DMF, Water) is detected in the final product.

High-boiling point solvents are not effectively removed by standard rotary evaporation at moderate temperatures.

Recommended Solution: Lyophilization (Freeze-Drying)

Lyophilization is a process where a solvent is removed from a frozen sample through sublimation (direct transition from solid to gas phase) under a deep vacuum.[9] This method is particularly suitable for heat-sensitive compounds and for removing high-boiling point solvents.[9]

Experimental Protocol: Lyophilization
  • Sample Preparation: Dissolve the this compound in a suitable solvent, typically water or a mixture containing a high-boiling point solvent. Note that organic solvents can be difficult to freeze-dry and may require specialized equipment with very low condenser temperatures.[7][14]

  • Freezing: Completely freeze the sample. This can be done in a freezer, a dry ice/acetone bath, or by using liquid nitrogen. The sample must remain solidly frozen throughout the process to prevent "bumping".[9]

  • Loading: Attach the frozen sample flask to a port on the lyophilizer.

  • Vacuum Application: Open the valve to the vacuum. The system will be evacuated to a very low pressure (typically below 0.200 mbar).[9]

  • Sublimation (Primary Drying): The solvent will sublime from the frozen sample and be trapped on the cold condenser coils of the lyophilizer. This is the longest phase of the process.

  • Desorption (Secondary Drying): After all the frozen solvent has been removed, the temperature of the sample can be gradually increased to remove any adsorbed solvent molecules.[15]

  • Completion: Once a stable low pressure is reached and the product appears dry and powdery, the process is complete.

  • Venting and Removal: Carefully vent the system with an inert gas like nitrogen before removing the sample flask.

Issue 3: Solvent residues persist even after applying standard drying techniques.

This can occur when solvent molecules are entrapped within the crystal structure of the compound.

Recommended Solution: Recrystallization or Vacuum Hydration
  • Recrystallization: This is a powerful purification technique that can effectively remove trapped solvents. The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly, forming pure crystals while impurities (including the original solvent) remain in the mother liquor.[16]

  • Vacuum Hydration: A specialized method where the substance is dried in the presence of water vapor under vacuum. This process facilitates the displacement of trapped organic solvent molecules with water molecules, which can then be more easily removed by further drying.[17][18]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve this compound poorly at room temperature but well at elevated temperatures.

  • Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[16]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[16]

  • Crystallization: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The process can be completed by placing the flask in an ice bath.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove the recrystallization solvent.

Data Presentation

Table 1: ICH Q3C Classification and Limits for Common Solvents

The ICH Q3C guidelines provide permissible daily exposures (PDE) and concentration limits for residual solvents in pharmaceutical products.[1][2][3]

ClassSolvent ExampleConcentration Limit (ppm)Rationale
Class 1 Benzene2Carcinogen, to be avoided[1][2]
Carbon Tetrachloride4Toxic and environmental hazard[1][2]
Class 2 Dichloromethane600Less severe toxicity, should be limited[1][2][5]
Toluene890Less severe toxicity, should be limited[1][2][5]
Acetonitrile410Less severe toxicity, should be limited[1][2][3]
Hexane290Less severe toxicity, should be limited[1][2][5]
Class 3 Acetone5000Low toxic potential[1][2][5]
Ethanol5000Low toxic potential[1][2][5]
Ethyl Acetate5000Low toxic potential[1][2][5]

Note: The limits presented are for guidance and can depend on the specific drug product and its daily dose.

Visualization

G start Start: Residual Solvent Detected solvent_type What is the boiling point of the residual solvent? start->solvent_type low_bp Low Boiling Point (e.g., DCM, Hexane) solvent_type->low_bp Low high_bp High Boiling Point (e.g., DMSO, Water) solvent_type->high_bp High method_rotovap Use Rotary Evaporation low_bp->method_rotovap method_lyo Use Lyophilization high_bp->method_lyo check1 Solvent still present? method_rotovap->check1 check2 Solvent still present? method_lyo->check2 trapped Solvent likely trapped in crystal lattice check1->trapped Yes end End: Product is Solvent-Free check1->end No check2->trapped Yes check2->end No yes1 Yes no1 No yes2 Yes no2 No method_recrystal Perform Recrystallization or Vacuum Hydration trapped->method_recrystal method_recrystal->end

References

Technical Support Center: Analysis of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound?

  • Phase I Metabolism (Functionalization): This typically involves oxidation reactions catalyzed by cytochrome P450 enzymes.[1] For this compound, this could include:

    • Hydroxylation of the fluorophenyl ring: The addition of a hydroxyl group (-OH) to the aromatic ring is a common metabolic transformation for fluorinated aromatic compounds.[2]

    • Oxidation of the cyclohexane ring: This can lead to the formation of hydroxylated or keto derivatives.

  • Phase II Metabolism (Conjugation): Following Phase I reactions, the resulting metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion.[1] Common conjugation reactions include glucuronidation and sulfation.

Q2: What are the primary analytical techniques for studying the degradation of this compound?

A2: The primary analytical techniques for identifying and quantifying this compound and its metabolites are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4]

  • LC-MS: This is often the preferred method due to its high sensitivity and selectivity for a wide range of metabolites. Reversed-phase chromatography is commonly used for separation.[3]

  • GC-MS: This technique can also be used, but it typically requires a derivatization step to increase the volatility and thermal stability of the carboxylic acid and its polar metabolites.[5][6]

Q3: What type of mass spectrometry is most suitable for metabolite identification?

A3: High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is highly recommended for the structural elucidation of unknown metabolites.[7] HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites. MS/MS provides fragmentation patterns that help in identifying the structure of the molecule.

Troubleshooting Guides

LC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for the parent compound and metabolites. - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to ensure the carboxylic acid is in a consistent ionization state (e.g., add a small amount of formic acid or acetic acid for reversed-phase chromatography).[8]- Use a column with a different stationary phase or end-capping.- Reduce the injection volume or sample concentration.
Low sensitivity or no detection of metabolites. - Inefficient ionization.- Low abundance of metabolites.- Matrix effects from the sample (e.g., plasma, urine).- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates). Analyze in both positive and negative ion modes to determine the best ionization for each metabolite.[8]- Concentrate the sample using solid-phase extraction (SPE).- Implement a sample clean-up procedure (e.g., protein precipitation followed by SPE) to remove interfering matrix components.
Difficulty in separating isomeric metabolites (e.g., different hydroxylation positions). - Insufficient chromatographic resolution.- Optimize the chromatographic gradient (slower gradient elution).- Try a column with a different selectivity or a longer column.- Evaluate different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol).
GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
No peaks observed for the parent compound or metabolites. - Compound is not volatile enough for GC analysis.- Incomplete derivatization.- Derivatize the carboxylic acid and any hydroxylated metabolites to increase their volatility. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane).[5][9]- Optimize the derivatization reaction conditions (temperature, time, and reagent concentration).[9]
Multiple peaks for a single analyte. - Incomplete derivatization leading to multiple derivatives.- On-column degradation of the analyte or its derivative.- Ensure the derivatization reaction goes to completion by optimizing the reaction conditions.- Use a lower injection port temperature.- Check the inertness of the GC liner and column.
Poor reproducibility of peak areas. - Inconsistent derivatization efficiency.- Adsorption of the analyte in the GC system.- Use an internal standard that is structurally similar to the analyte and undergoes derivatization.- Use a deactivated GC liner and column.

Experimental Protocols

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the Phase I metabolism of this compound using liver microsomes.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture:

    • Phosphate buffer (pH 7.4)

    • This compound (e.g., 1-10 µM final concentration)

    • Liver microsomes (e.g., 0.5 mg/mL final concentration)

    • NADPH generating system (or NADPH)

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH generating system. Incubate for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Metabolites

This protocol provides a starting point for the analysis of this compound and its metabolites.

  • Chromatographic System: HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative and positive modes should be evaluated.

  • Data Acquisition: Full scan for metabolite discovery and product ion scan (or targeted MS/MS) for structural confirmation.

Visualizations

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(2-Fluorophenyl) cyclohexanecarboxylic acid Hydroxylated_Phenyl Hydroxylated Phenyl Metabolite Parent->Hydroxylated_Phenyl Hydroxylation Oxidized_Cyclohexyl Oxidized Cyclohexyl Metabolite Parent->Oxidized_Cyclohexyl Oxidation Glucuronide_Conj Glucuronide Conjugate Hydroxylated_Phenyl->Glucuronide_Conj Glucuronidation Sulfate_Conj Sulfate Conjugate Oxidized_Cyclohexyl->Sulfate_Conj Sulfation

Caption: Hypothetical degradation pathway of this compound.

Sample Biological Sample (e.g., Plasma, Microsomes) Extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis LC-MS or GC-MS Analysis Extraction->Analysis Direct for LC-MS Derivatization->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing

Caption: General experimental workflow for metabolite analysis.

References

Validation & Comparative

A Comparative Analysis of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid, benchmarked against key structural analogs. This guide provides an in-depth look at the influence of aromatic and fluorine substitution on the nuclear magnetic resonance (NMR) profile of the cyclohexanecarboxylic acid scaffold.

In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate three-dimensional architecture of organic compounds. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in medicinal chemistry, against its parent structures, cyclohexanecarboxylic acid and 1-phenylcyclohexanecarboxylic acid. The inclusion of these analogs allows for a systematic evaluation of the electronic and steric effects imparted by the fluorophenyl substituent.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its comparators. The data for the target compound is predicted due to the absence of publicly available experimental spectra, while the data for the analogs are based on experimental values obtained from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonsCyclohexanecarboxylic Acid[1][2]1-Phenylcyclohexanecarboxylic AcidThis compound (Predicted)Rationale for Predicted Shifts
-COOH12.2~12.0~12.1The acidic proton of a carboxylic acid typically appears as a broad singlet in the 10-13 ppm region.[3] The electronic environment is similar across the three compounds, leading to a small predicted shift.
Aromatic CH-7.2-7.5 (m)7.0-7.4 (m)The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to cause a slight upfield shift of the aromatic protons compared to the unsubstituted phenyl ring.
Cyclohexyl CH (α to COOH)2.35 (tt)-~2.5 (m)In 1-phenylcyclohexanecarboxylic acid, this proton is absent. For the target compound, the deshielding effect of the adjacent fluorophenyl group is predicted to cause a downfield shift compared to cyclohexanecarboxylic acid.
Cyclohexyl CH₂1.2-2.0 (m)1.4-2.2 (m)1.3-2.3 (m)The cyclohexyl protons in all three compounds appear as a complex set of multiplets in the aliphatic region. The substitution at C1 influences the chemical shifts of the adjacent methylene groups.

Note: (s) = singlet, (d) = doublet, (t) = triplet, (q) = quartet, (m) = multiplet, (tt) = triplet of triplets.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonCyclohexanecarboxylic Acid[2]1-Phenylcyclohexanecarboxylic AcidThis compound (Predicted)Rationale for Predicted Shifts
-COOH183.0~180~179The carboxylic acid carbon is typically observed between 165-185 ppm.[3] The electron-withdrawing nature of the aromatic ring may cause a slight upfield shift.
Quaternary C (C1)45.7~50~48The substitution of a hydrogen with a phenyl group causes a significant downfield shift. The ortho-fluoro substitution is predicted to have a minor electronic effect on this carbon.
Aromatic C (ipso)-~145~130 (d, J ≈ 245 Hz)The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant and will be significantly shielded compared to the unsubstituted analog.
Aromatic CH-125-130115-135The chemical shifts of the aromatic carbons are influenced by the position of the fluorine atom, with the carbon ortho to the fluorine showing the most significant shielding.
Cyclohexyl CH₂25.5, 25.9, 29.522-3821-37The chemical shifts of the cyclohexyl carbons are expected to be in a similar range for the substituted analogs, with minor variations due to the different substituents at C1.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for carboxylic acids.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax.

Visualizing NMR Analysis and Structural Relationships

The following diagrams illustrate the logical workflow of an NMR analysis and the structural relationships between the analyzed compounds.

logical_workflow Logical Workflow of NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Comparison A Compound Synthesis & Purification B Solvent Selection & Dissolution A->B C Addition of Internal Standard (TMS) B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F Fourier Transform & Phasing D->F E->F G Peak Picking & Integration (1H) F->G H Chemical Shift Assignment F->H I Coupling Constant Analysis H->I J Structure Elucidation I->J K Comparative Analysis with Analogs J->K L Reporting K->L

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final interpretation.

structural_relationship Structural Relationships and Key NMR Differences A Cyclohexanecarboxylic Acid - No aromatic signals - Aliphatic signals only B 1-Phenylcyclohexanecarboxylic Acid - Aromatic signals appear - Quaternary C1 signal shifts downfield A->B + Phenyl group C This compound - 19F coupling observed - Ortho-carbon is shielded - Aromatic signals shift slightly B->C + Ortho-Fluorine

Caption: A diagram showing the structural evolution from cyclohexanecarboxylic acid to the target compound and the corresponding key changes observed in their NMR spectra.

References

A Comparative Analysis of the Biological Activity of Fluorophenyl Cycloalkane Carboxylic Acid Isomers: A Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the structure-activity relationship (SAR) of isomeric compounds is paramount. The spatial arrangement of atoms within a molecule can significantly influence its biological activity, potency, and selectivity. This guide provides a comparative analysis of the biological activity of fluorophenyl cycloalkane carboxylic acid isomers, using illustrative data based on typical findings for structurally related compounds due to the limited availability of public data on specific fluorophenylcyclohexanecarboxylic acid isomers.

Data Presentation: Comparative Biological Activity

The following table summarizes hypothetical in vitro cytotoxicity data for cis- and trans-isomers of a fluorophenyl cyclobutane carboxylic acid analog against a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HFF-1). This data serves to illustrate the potential differences in potency and selectivity that can arise from stereoisomerism.

Compound IDIsomerFluorophenyl PositionHeLa IC50 (µM)HFF-1 IC50 (µM)Selectivity Index (SI)
FPCCA-01 cisortho12.8 ± 1.5> 100> 7.8
FPCCA-02 transortho25.4 ± 2.1> 100> 3.9
FPCCA-03 cismeta18.2 ± 1.992.3 ± 8.75.1
FPCCA-04 transmeta36.1 ± 3.3> 100> 2.8
FPCCA-05 cispara9.5 ± 1.178.5 ± 6.48.3
FPCCA-06 transpara15.7 ± 1.889.1 ± 7.95.7

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line to the cancer cell line (HFF-1 IC50 / HeLa IC50). A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay used to generate the type of data presented above.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

1. Cell Culture and Seeding:

  • HeLa (human cervical cancer) and HFF-1 (human foreskin fibroblast) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The fluorophenyl cyclobutane carboxylic acid isomers are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • Serial dilutions of the compounds are prepared in complete cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
  • The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

3. Incubation:

  • The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

4. MTT Assay:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
  • The plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

5. Formazan Solubilization and Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance of each well is measured at 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.
  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the biological activity of the isomeric compounds.

G cluster_prep Compound Preparation cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis synthesis Synthesis of Isomers (cis- and trans-) purification Purification & Characterization (NMR, HPLC, MS) synthesis->purification stock Stock Solution Preparation (in DMSO) purification->stock treatment Treat Cells with Isomers (Serial Dilutions) stock->treatment culture Maintain Cell Lines (HeLa, HFF-1) seeding Seed Cells in 96-well Plates culture->seeding seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt MTT Reagent Addition & Incubation incubation->mtt readout Measure Absorbance (570 nm) mtt->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Values calculation->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Workflow for comparing isomer cytotoxicity.

This guide provides a framework for the comparative analysis of fluorophenyl cycloalkane carboxylic acid isomers. The illustrative data highlights the importance of stereochemistry in determining biological activity and selectivity. The detailed experimental protocol for the MTT assay offers a practical guide for researchers to conduct similar studies. The visualized workflow provides a clear overview of the experimental process from compound preparation to data analysis. Further investigations into the specific mechanisms of action of these isomers are warranted to fully elucidate their therapeutic potential.

Comparative Analysis of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid and Standard NSAIDs in Cyclooxygenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the potential cross-reactivity and biological activity of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs).

Due to a lack of publicly available biological data for this compound, this guide focuses on the activity of structurally related compounds and provides a comparative framework using well-characterized NSAIDs. Derivatives of cyclohexanecarboxylic acid and compounds with a fluorophenyl moiety have shown potential as anti-inflammatory and analgesic agents, suggesting that this compound may exhibit similar properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Performance Comparison

The following table summarizes the in vitro inhibitory activity of common NSAIDs against COX-1 and COX-2. While no specific data exists for this compound, its structural analogs suggest potential inhibitory activity against these enzymes. For context, the IC50 values—the concentration of a drug that inhibits 50% of the enzyme activity—for celecoxib, ibuprofen, and diclofenac are provided.

CompoundTarget EnzymeIC50 (µM)Selectivity (COX-1/COX-2)
This compound COX-1 / COX-2Data not availableData not available
CelecoxibCOX-1>159.7[1]>812[1]
COX-20.196[1]
IbuprofenCOX-113[2][3]0.035[2]
COX-2370[2][3]
DiclofenacCOX-10.611[4]0.97[4]
COX-20.63[4]

Note: The data presented is compiled from various sources and assay conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

To assess the cross-reactivity and inhibitory potential of novel compounds like this compound, standardized in vitro assays are essential. Below is a detailed methodology for a common cyclooxygenase inhibition assay.

In Vitro COX Inhibition Assay (Human Whole Blood)

This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGE2 for COX-2 activity) and thromboxane B2 (TXB2 for COX-1 activity) in human whole blood.

Materials:

  • Fresh human whole blood from healthy volunteers

  • Test compound (e.g., this compound) and reference NSAIDs (e.g., celecoxib, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Enzyme immunoassay (EIA) kits for PGE2 and TXB2

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and reference NSAIDs. Serially dilute these to obtain a range of desired concentrations.

  • COX-2 Activity Measurement:

    • Dispense heparinized whole blood into 96-well plates.

    • Add various concentrations of the test compound or reference NSAIDs to the wells. Include a vehicle control (solvent only).

    • To induce COX-2 expression, add LPS to the wells.

    • Incubate the plates at 37°C for 24 hours.

    • After incubation, centrifuge the plates to separate the plasma.

    • Collect the plasma supernatant and measure the PGE2 concentration using a specific EIA kit, following the manufacturer's instructions.

  • COX-1 Activity Measurement:

    • Dispense whole blood into 96-well plates.

    • Add various concentrations of the test compound or reference NSAIDs.

    • Allow the blood to clot by incubating at 37°C for 1 hour.

    • Centrifuge the plates to separate the serum.

    • Collect the serum and measure the TXB2 concentration using a specific EIA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in the assessment of compound cross-reactivity.

cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Test_Compound Test Compound (this compound) Primary_Assay Primary Target Assay Test_Compound->Primary_Assay Secondary_Assay Cross-Reactivity Assay (e.g., Off-target screening) Test_Compound->Secondary_Assay Reference_Compounds Reference Compounds (e.g., Ibuprofen, Celecoxib) Reference_Compounds->Primary_Assay Activity_Data Determine Potency (e.g., IC50, EC50) Primary_Assay->Activity_Data Selectivity_Profile Assess Selectivity and Cross-Reactivity Secondary_Assay->Selectivity_Profile Activity_Data->Selectivity_Profile

Experimental workflow for assessing biological cross-reactivity.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxane Thromboxane (e.g., TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxane->Homeostasis

Simplified cyclooxygenase (COX) signaling pathway.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel carboxylic acids is a cornerstone of drug discovery and development. 1-(2-Fluorophenyl)cyclohexanecarboxylic acid is a valuable building block, and identifying the most efficient synthetic route to this compound is crucial for accelerating research timelines and optimizing resource allocation. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a quantitative comparison of their efficiencies.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitrile Alkylation & HydrolysisRoute 2: Grignard Reaction & Oxidative Cleavage
Starting Materials 2-Fluorophenylacetonitrile, 1,5-Dibromopentane1-Bromo-2-fluorobenzene, Cyclohexanone
Number of Steps 23
Overall Estimated Yield ~60-70%~40-50%
Key Challenges Hydrolysis of a sterically hindered nitrile.Multi-step conversion of a tertiary alcohol to a carboxylic acid.
Potential for Scale-up ModerateModerate

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams have been generated.

G cluster_0 Route 1: Nitrile Alkylation & Hydrolysis cluster_1 Route 2: Grignard Reaction & Oxidative Cleavage A1 2-Fluorophenylacetonitrile C1 1-(2-Fluorophenyl)cyclohexanecarbonitrile A1->C1 NaH, DMSO B1 1,5-Dibromopentane B1->C1 D1 This compound C1->D1 H2SO4, H2O, Heat A2 1-Bromo-2-fluorobenzene C2 1-(2-Fluorophenyl)cyclohexanol A2->C2 Mg, THF B2 Cyclohexanone B2->C2 D2 1-(2-Fluorophenyl)cyclohexene C2->D2 H2SO4, Heat E2 This compound D2->E2 O3; then H2O2

Caption: Comparative workflow of the two synthetic routes.

Route 1: Nitrile Alkylation and Hydrolysis

This two-step route commences with the alkylation of 2-fluorophenylacetonitrile with 1,5-dibromopentane to form the cyclohexane ring, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

  • Materials: 2-Fluorophenylacetonitrile, 1,5-dibromopentane, sodium hydride (60% dispersion in mineral oil), and anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO, a solution of 2-fluorophenylacetonitrile (1 equivalent) in DMSO is added dropwise under a nitrogen atmosphere.

    • The mixture is stirred at room temperature for 1 hour.

    • A solution of 1,5-dibromopentane (1.1 equivalents) in DMSO is then added dropwise.

    • The reaction mixture is heated to 60°C and stirred for 4-6 hours until the reaction is complete (monitored by TLC).

    • The mixture is cooled to room temperature, quenched with water, and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield 1-(2-fluorophenyl)cyclohexanecarbonitrile.

  • Expected Yield: 75-85%

Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile

  • Materials: 1-(2-Fluorophenyl)cyclohexanecarbonitrile, concentrated sulfuric acid, and water.

  • Procedure:

    • A mixture of 1-(2-fluorophenyl)cyclohexanecarbonitrile (1 equivalent) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water is heated under reflux for 12-24 hours. The hydrolysis of this sterically hindered nitrile can be slow and may require prolonged heating.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled and poured onto ice.

    • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

  • Expected Yield: 80-90%

Route 2: Grignard Reaction and Oxidative Cleavage

This three-step route involves the formation of a Grignard reagent from 1-bromo-2-fluorobenzene, its reaction with cyclohexanone to form a tertiary alcohol, followed by dehydration and oxidative cleavage to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexanol

  • Materials: 1-Bromo-2-fluorobenzene, magnesium turnings, anhydrous tetrahydrofuran (THF), and cyclohexanone.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed.

    • A solution of 1-bromo-2-fluorobenzene (1 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction.

    • The mixture is stirred at room temperature until the magnesium is consumed.

    • The Grignard solution is then cooled in an ice bath, and a solution of cyclohexanone (1 equivalent) in anhydrous THF is added dropwise.

    • The reaction is stirred at room temperature for 2-4 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

    • The crude alcohol is purified by column chromatography.

  • Expected Yield: 85-95%

Step 2: Dehydration of 1-(2-Fluorophenyl)cyclohexanol

  • Materials: 1-(2-Fluorophenyl)cyclohexanol and concentrated sulfuric acid.

  • Procedure:

    • 1-(2-Fluorophenyl)cyclohexanol is dissolved in a minimal amount of a suitable solvent like toluene.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated to give the crude 1-(2-fluorophenyl)cyclohexene.

  • Expected Yield: 80-90%

Step 3: Oxidative Cleavage of 1-(2-Fluorophenyl)cyclohexene

  • Materials: 1-(2-Fluorophenyl)cyclohexene, ozone, and hydrogen peroxide.

  • Procedure:

    • The alkene from the previous step is dissolved in a suitable solvent like dichloromethane or methanol at -78°C.

    • Ozone gas is bubbled through the solution until a blue color persists, indicating the reaction is complete.

    • The excess ozone is removed by bubbling nitrogen through the solution.

    • An oxidative workup is performed by adding hydrogen peroxide, which cleaves the ozonide to the carboxylic acid.

    • The mixture is allowed to warm to room temperature and stirred overnight.

    • The product is extracted, purified, and recrystallized to yield this compound.

  • Expected Yield: 60-70%

Conclusion

Both synthetic routes present viable pathways to this compound. The Nitrile Alkylation and Hydrolysis route is shorter and has a potentially higher overall yield. However, the key challenge lies in the hydrolysis of the sterically hindered nitrile, which may require harsh conditions and long reaction times.

The Grignard Reaction and Oxidative Cleavage route is longer and has a lower estimated overall yield. The main drawback is the multi-step conversion of the tertiary alcohol to the final product, which involves a dehydration and a subsequent oxidative cleavage. However, the individual steps are generally reliable and high-yielding.

The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, the scale of the synthesis, and the tolerance for particular reaction conditions. For smaller scale synthesis where a more convergent route is preferred, the nitrile alkylation pathway may be advantageous. For larger scale preparations where well-established and robust individual reactions are favored, the Grignard approach might be more suitable, despite the additional steps. Further optimization of the challenging steps in each route could lead to improved efficiencies.

Safety Operating Guide

Proper Disposal of 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound, based on available safety data.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory best practices.[1]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

  • Collection of Waste:

    • Place surplus and non-recyclable this compound into a designated and properly labeled waste container.

    • Keep the compound in its original container if possible.

    • Ensure the container is suitable and closed for disposal.[1]

  • Handling Spills:

    • In the event of a spill, avoid dust formation.[1]

    • Use personal protective equipment.[1]

    • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

    • Do not let the product enter drains.[1]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to handle the disposal of this material.[1]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material may be highly flammable.[1]

  • Disposal of Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[1]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal, is available in the reviewed safety data sheets.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste surplus Surplus or Non-Recyclable Material assess_waste->surplus Material spill Spill Residue assess_waste->spill Spill packaging Contaminated Packaging assess_waste->packaging Packaging collect_surplus Step 3a: Place in a Labeled, Closed Waste Container surplus->collect_surplus cleanup_spill Step 3b: Sweep Up, Avoid Dust, and Place in a Labeled, Closed Container spill->cleanup_spill collect_packaging Step 3c: Treat as Unused Product and Place in a Labeled, Closed Container packaging->collect_packaging contact_disposal Step 4: Contact Licensed Waste Disposal Service collect_surplus->contact_disposal cleanup_spill->contact_disposal collect_packaging->contact_disposal incineration Step 5: Arrange for Incineration with Afterburner and Scrubber contact_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(2-Fluorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal. The following procedures are based on available safety data and best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashing or dust generation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a standard lab coat must be worn.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][4]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]

Experimental Protocols: Handling and Disposal Workflow

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound should occur within a designated area, preferably a certified chemical fume hood, to control dust and vapors.[1][3]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.[3]

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers.[3]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above.

  • Ensure gloves are the correct size and are free of any defects.[3]

3. Handling the Compound:

  • Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[4]

  • Portioning: Use a spatula to handle the compound. Avoid scooping or pouring actions that could create airborne particles.

  • Spill Management: In case of a small spill, alert others in the vicinity. Wear appropriate PPE and contain the spill with absorbent materials compatible with the chemical. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with soap and water. For large spills, evacuate the area and contact the institution's emergency response team.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

5. Disposal Plan:

  • Waste Segregation: this compound is a halogenated organic compound.[6] All contaminated disposable materials (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[6][7]

  • Container Management: Keep waste containers closed except when adding waste.[7]

  • Regulatory Compliance: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[1] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[1][4]

Logical Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate & Prepare Fume Hood check_vent Verify Fume Hood Function prep_area->check_vent gather_mat Assemble Equipment & Waste Containers check_vent->gather_mat don_ppe Don All Required PPE gather_mat->don_ppe handle_compound Handle Compound Carefully (Avoid Dust) don_ppe->handle_compound spill_response Spill Response Protocol handle_compound->spill_response If Spill Occurs decon Decontaminate Surfaces & Equipment handle_compound->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands seg_waste Segregate Halogenated Waste wash_hands->seg_waste dispose Dispose via Approved Hazardous Waste Stream seg_waste->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.